Product packaging for Quinoprazine(Cat. No.:CAS No. 115618-99-0)

Quinoprazine

Cat. No.: B048635
CAS No.: 115618-99-0
M. Wt: 382.5 g/mol
InChI Key: FGVVQTVRBTWGJA-UHFFFAOYSA-N
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Description

Quinoprazine is a chemical compound of significant interest in pharmacological and biochemical research, primarily recognized for its role as a potent and selective proton pump inhibitor (PPI) analog. Its core research value lies in its mechanism of action, which involves the targeted, covalent inhibition of the H+/K+ ATPase enzyme in gastric parietal cells. This irreversible binding leads to a profound and sustained suppression of gastric acid secretion, making this compound an invaluable tool compound for studying gastric acid-related pathophysiology, including ulcer formation and gastroesophageal reflux disease (GERD) models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26N4 B048635 Quinoprazine CAS No. 115618-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4/c1-2-28-13-15-29(16-14-28)22-9-7-21(8-10-22)27-24-11-12-26-25-18-20-6-4-3-5-19(20)17-23(24)25/h3-12,17-18H,2,13-16H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVVQTVRBTWGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC=NC4=CC5=CC=CC=C5C=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10921777
Record name N-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115618-99-0
Record name Quinoprazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115618990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Biological Targets and Pathways of Phenothiazine Antipsychotics, with Chlorpromazine as a Representative Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Initial searches for "Quinoprazine" did not yield any results in the public scientific literature, suggesting that the name may be a misspelling or refer to a compound not currently documented. This guide will therefore focus on the biological targets and pathways of phenothiazine antipsychotics, a class of compounds to which a hypothetical "this compound" might belong, with a specific focus on Chlorpromazine as a well-characterized representative agent. Phenothiazines are a cornerstone in the treatment of psychosis and have a rich pharmacology centered on the modulation of various neurotransmitter systems.[1] This document will provide a detailed overview of the molecular targets, the signaling pathways they influence, and the experimental methodologies used to elucidate these interactions, tailored for researchers, scientists, and drug development professionals.

Primary Biological Targets

Chlorpromazine and other phenothiazine antipsychotics are known to interact with a wide range of receptors in the central nervous system. Their therapeutic effects and side-effect profiles are a direct consequence of their affinity for these targets.[2][3] The primary biological targets include:

  • Dopamine Receptors (D1, D2, D3, D4): The antipsychotic effects of phenothiazines are primarily attributed to their potent antagonism of D2 dopamine receptors in the mesolimbic pathway.[4] Blockade of these receptors helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[5]

  • Serotonin Receptors (5-HT1, 5-HT2): Antagonism at 5-HT2A receptors is a key feature of many antipsychotic drugs and is thought to contribute to their efficacy against negative symptoms and to mitigate some of the extrapyramidal side effects associated with strong D2 blockade.[2][3]

  • Adrenergic Receptors (α1, α2): Blockade of α1-adrenergic receptors can lead to side effects such as orthostatic hypotension and dizziness.[3]

  • Muscarinic Acetylcholine Receptors (M1, M2): Antagonism of muscarinic receptors is responsible for anticholinergic side effects, including dry mouth, blurred vision, and constipation.[3][4]

  • Histamine Receptors (H1): The sedative effects of many phenothiazines are due to their high affinity for and blockade of H1 histamine receptors.[2][3]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the inhibitory constants (Ki) of Chlorpromazine for its primary biological targets. The Ki value is the concentration of the drug required to occupy 50% of the receptors in the absence of a competing ligand and is an inverse measure of binding affinity (a lower Ki indicates a higher affinity).

Receptor TargetKi (nM)Reference
Dopamine D21.2 - 2.5[3]
Dopamine D110 - 25[3]
Serotonin 5-HT2A3.0 - 5.0[3]
Serotonin 5-HT1A8.0[3]
Alpha-1 Adrenergic1.5 - 3.0[3]
Histamine H10.5 - 1.0[3]
Muscarinic M110 - 20[3]

Signaling Pathways

The interaction of Chlorpromazine with its target receptors modulates several key intracellular signaling pathways. The diagrams below illustrate the primary mechanisms of action at dopaminergic and serotonergic synapses.

Dopaminergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Vesicular_storage Vesicular Storage Dopamine_synthesis->Vesicular_storage Dopamine_release Dopamine Release Vesicular_storage->Dopamine_release Dopamine Dopamine Dopamine_release->Dopamine D2_autoreceptor D2 Autoreceptor DAT Dopamine Transporter (DAT) D2_receptor D2 Receptor AC Adenylyl Cyclase D2_receptor->AC cAMP cAMP AC->cAMP Inhibits conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Cellular_response Altered Cellular Response PKA->Cellular_response Chlorpromazine Chlorpromazine Chlorpromazine->D2_autoreceptor Antagonizes Chlorpromazine->D2_receptor Antagonizes Dopamine->D2_autoreceptor Binds Dopamine->DAT Reuptake Dopamine->D2_receptor Binds Serotonergic_Signaling_Pathway cluster_presynaptic_ser Presynaptic Neuron cluster_postsynaptic_ser Postsynaptic Neuron Serotonin_synthesis Serotonin Synthesis Vesicular_storage_ser Vesicular Storage Serotonin_synthesis->Vesicular_storage_ser Serotonin_release Serotonin Release Vesicular_storage_ser->Serotonin_release Serotonin Serotonin Serotonin_release->Serotonin SERT Serotonin Transporter (SERT) 5HT2A_receptor 5-HT2A Receptor PLC Phospholipase C 5HT2A_receptor->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release PKC Protein Kinase C IP3_DAG->PKC Cellular_response_ser Altered Cellular Response Ca_release->Cellular_response_ser PKC->Cellular_response_ser Chlorpromazine Chlorpromazine Chlorpromazine->5HT2A_receptor Antagonizes Serotonin->SERT Reuptake Serotonin->5HT2A_receptor Binds Experimental_Workflow Start Start: Prepare Reagents Incubate Incubate Membranes, Radioligand & Test Compound Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: IC50 and Ki Calculation Count->Analyze End End: Determine Binding Affinity Analyze->End

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Quinoprazine

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader:

Following a comprehensive and exhaustive search of scientific literature, clinical trial databases, and drug development resources, no information was found for a compound named "quinoprazine." This includes searches for its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and pharmacodynamic effects (mechanism of action, therapeutic effects, and adverse reactions).

It is possible that "this compound" may be referred to by an alternative name, is a very early-stage investigational compound with no publicly available data, or the name may be a misspelling of another drug.

The search included broad queries for "this compound pharmacokinetics," "this compound pharmacodynamics," "this compound mechanism of action," and "this compound clinical trials," which did not yield any relevant results. Further searches for related terms and chemical structures also failed to identify any information related to a compound with this name.

Therefore, we are unable to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations. We recommend verifying the name and any known alternative identifiers for the compound of interest to enable a more targeted and successful information retrieval process.

Quinoprazine: A Technical Guide to Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies for assessing the solubility and stability of quinoprazine, a critical step in the preclinical and formulation development phases of any new chemical entity. While specific experimental data for this compound is not publicly available, this document outlines the established protocols and theoretical considerations based on its structural components—a quinoline and a piperazine moiety—to guide researchers in designing and executing robust experimental plans.

Introduction to this compound

This compound (Chemical Formula: C₂₅H₂₆N₄, Molecular Weight: 382.51) is a molecule of interest in pharmaceutical research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of safe, effective, and stable dosage forms. This guide details the necessary experimental frameworks to generate this crucial data.

Solubility Profile of this compound

Predicting the solubility of a compound is a key factor in determining its potential for oral bioavailability and amenability to various formulations. Based on the quinoline and piperazine structures, a general solubility profile can be anticipated. Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents. The presence of the piperazine ring, a weak base, suggests that the solubility of this compound will be pH-dependent.

Experimental Protocol for Solubility Determination

A standard approach to determining the equilibrium solubility of this compound in various media is the shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents relevant to pharmaceutical development.

Materials:

  • This compound reference standard

  • A range of solvents (e.g., water, 0.1 N HCl, phosphate buffer pH 6.8, phosphate buffer pH 7.4, ethanol, methanol, acetonitrile, propylene glycol, polyethylene glycol 400)

  • Scintillation vials or sealed flasks

  • Orbital shaker/incubator

  • Calibrated pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

  • Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

  • Dilute the filtrate with an appropriate mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.

  • Perform the experiment in triplicate for each solvent and temperature.

Data Presentation: Anticipated Solubility Data

The following table should be populated with experimental data.

Solvent SystemTemperature (°C)pH (for aqueous)Solubility (mg/mL) - PlaceholderSolubility (µg/mL) - Placeholder
Purified Water25~7.0[Insert Data][Insert Data]
Purified Water37~7.0[Insert Data][Insert Data]
0.1 N HCl371.2[Insert Data][Insert Data]
Phosphate Buffer376.8[Insert Data][Insert Data]
Phosphate Buffer377.4[Insert Data][Insert Data]
Ethanol25N/A[Insert Data][Insert Data]
Methanol25N/A[Insert Data][Insert Data]
Acetonitrile25N/A[Insert Data][Insert Data]
Propylene Glycol25N/A[Insert Data][Insert Data]
Polyethylene Glycol 400 (PEG 400)25N/A[Insert Data][Insert Data]

Stability Testing of this compound

Stability testing is crucial to identify the degradation pathways and intrinsic stability of a drug substance, which informs its handling, storage, and shelf-life. A stability-indicating analytical method must be developed and validated to separate and quantify this compound in the presence of its potential degradation products.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting forced degradation and long-term stability studies.

G cluster_0 Method Development & Validation cluster_1 Forced Degradation Studies cluster_2 Analysis & Characterization cluster_3 Long-Term & Accelerated Stability Studies (ICH Q1A(R2)) A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Method Validation (ICH Q2(R1)) Specificity, Linearity, Accuracy, Precision, Robustness A->B C Drug Substance (this compound) B->C D Acid Hydrolysis (e.g., 0.1N HCl, heat) C->D E Base Hydrolysis (e.g., 0.1N NaOH, heat) C->E F Oxidative Degradation (e.g., 3% H2O2) C->F G Thermal Degradation (e.g., 60°C, solid state) C->G H Photolytic Degradation (ICH Q1B light conditions) C->H I Analyze Stressed Samples using Validated Method H->I J Identify & Characterize Degradation Products (e.g., LC-MS/MS, NMR) I->J K Establish Degradation Pathway J->K L Place Drug Substance in Proposed Packaging K->L M Long-Term Storage (e.g., 25°C/60% RH) L->M N Accelerated Storage (e.g., 40°C/75% RH) L->N O Analyze at Predetermined Time Points (0, 3, 6, 9, 12, 18, 24 months) M->O N->O

Figure 1: Workflow for this compound Stability Testing.
Forced Degradation Studies Protocol

Objective: To identify potential degradation products and pathways and to establish the intrinsic stability of this compound.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. The solution may be heated (e.g., at 60°C) for a defined period. Samples should be taken at various time points, neutralized, and analyzed.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Similar to acid hydrolysis, the solution may be heated, and samples should be collected and neutralized before analysis.

  • Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. Monitor the reaction over time.

  • Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 60-80°C) for an extended period. Samples should be withdrawn at intervals, dissolved, and analyzed.

  • Photolytic Degradation: Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. A dark control sample should be stored under the same conditions to exclude the effects of temperature and humidity.

Data Presentation: Forced Degradation Results

The results of the forced degradation studies should be tabulated to clearly indicate the extent of degradation and the number of degradation products formed under each stress condition.

Stress ConditionReagent/ConditionDurationAssay of this compound (%) - PlaceholderNumber of Degradants - Placeholder
Acid Hydrolysis0.1 N HCl at 60°C24 hours[Insert Data][Insert Data]
Base Hydrolysis0.1 N NaOH at 60°C24 hours[Insert Data][Insert Data]
Oxidative Degradation3% H₂O₂ at RT24 hours[Insert Data][Insert Data]
Thermal DegradationSolid state at 80°C7 days[Insert Data][Insert Data]
Photolytic DegradationICH Q1B specified light exposure7 days[Insert Data][Insert Data]

Signaling Pathways and Logical Relationships

While specific signaling pathways for this compound are proprietary or under investigation, a logical diagram can illustrate the relationship between its physicochemical properties and its progression through drug development.

G cluster_0 Physicochemical Characterization cluster_1 Pre-formulation & Formulation Development cluster_2 Clinical & Regulatory A This compound (Active Pharmaceutical Ingredient) B Solubility Profiling A->B C Stability Assessment A->C D Acceptable Solubility? B->D E Acceptable Stability? C->E F Formulation Strategy (e.g., salt formation, excipient selection) D->F No G Dosage Form Development (e.g., tablets, capsules, injectables) D->G E->F No E->G F->D F->E H Establish Shelf-life G->H I Regulatory Submission (e.g., IND, NDA) H->I

An In-depth Technical Guide on the Discovery and History of Quinoprazine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Following a comprehensive review of scientific literature and drug databases, it has been determined that there is no registered pharmaceutical compound or widely recognized chemical entity known as "Quinoprazine." It is plausible that "this compound" may be a novel or internal designation for a compound not yet disclosed in public-domain scientific literature, a potential misnomer for a similarly named substance, or a theoretical molecule.

This guide will, therefore, address the potential interpretations of the query by discussing related and similarly named classes of compounds for which information is available. These include Quinupristin, a streptogramin antibiotic, and various compounds containing a quinoxaline or quinolizidine core, which are areas of active research in drug discovery.

Section 1: Quinupristin - A Potential Subject of Confusion

Due to the phonetic similarity, it is possible that the query regarding "this compound" was intended to be about Quinupristin . Quinupristin is a well-documented antibiotic, used in combination with dalfopristin.

1.1 Discovery and History of Quinupristin/Dalfopristin

The combination of quinupristin and dalfopristin is a streptogramin antibiotic. These antibiotics are derived from Streptomyces pristinaespiralis. The combination of these two synergistic compounds was developed to combat resistant Gram-positive bacteria.

1.2 Mechanism of Action

Quinupristin and dalfopristin act synergistically to inhibit protein synthesis in bacteria. Dalfopristin binds to the 23S ribosomal RNA of the 50S subunit, which leads to a conformational change. This change enhances the binding of quinupristin to a nearby site on the ribosome. This dual action effectively blocks peptide chain elongation at two different steps, leading to bactericidal activity against many susceptible organisms.[1]

Diagram: Mechanism of Action of Quinupristin/Dalfopristin

cluster_ribosome Bacterial 50S Ribosome 50S_subunit 50S Subunit Quinupristin Quinupristin 50S_subunit->Quinupristin Conformational change enhances binding Dalfopristin Dalfopristin Dalfopristin->50S_subunit Binds to 23S rRNA Protein_Synthesis Protein Synthesis Dalfopristin->Protein_Synthesis Inhibits early phase Quinupristin->Protein_Synthesis Inhibits late phase Inhibition Inhibition Protein_Synthesis->Inhibition

Caption: Synergistic inhibition of bacterial protein synthesis by Quinupristin and Dalfopristin.

1.3 Pharmacokinetics

Quinupristin/dalfopristin is administered intravenously due to minimal oral absorption.[2] The combination is primarily excreted in the feces (75-77%) with a smaller portion via renal excretion (15-19%).[2]

Table 1: Pharmacokinetic Parameters of Quinupristin and Dalfopristin (Single 7.5 mg/kg IV Dose)

ParameterQuinupristinDalfopristinReference
Cmax (mg/L) 2.3 - 2.76.1 - 8.2[2]
AUC (mg·h/L) 2.7 - 3.36.5 - 7.7[2]
Elimination Half-life (hours) 0.7 - 1.30.7 - 1.3[2]
Volume of Distribution (L/kg) 0.46 - 0.540.24 - 0.30[2]
Protein Binding 55-78%11-26%[2]

1.4 Experimental Protocols

Protocol 1.4.1: Determination of Pharmacokinetic Parameters in Humans

  • Subject Recruitment: A cohort of healthy adult volunteers is selected. Exclusion criteria include a history of significant medical conditions, allergies to antibiotics, and concurrent medication use.

  • Drug Administration: A single intravenous infusion of quinupristin/dalfopristin (7.5 mg/kg in a 30:70 ratio) is administered over a 60-minute period.

  • Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-infusion.

  • Plasma Separation: Blood samples are centrifuged at 3000 rpm for 10 minutes to separate the plasma. The plasma is then stored at -80°C until analysis.

  • LC-MS/MS Analysis: Plasma concentrations of quinupristin and dalfopristin are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation, chromatographic separation, and mass spectrometric detection.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, AUC, elimination half-life, and volume of distribution.

Diagram: Experimental Workflow for Human Pharmacokinetic Study

Recruitment Subject Recruitment Administration IV Drug Administration Recruitment->Administration Sampling Blood Sampling Administration->Sampling Processing Plasma Separation & Storage Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis

Caption: Workflow for a human pharmacokinetic study of intravenously administered drugs.

Section 2: Quinoxaline and Quinolizidine Derivatives in Drug Discovery

Other possibilities for the term "this compound" could involve compounds containing a quinoxaline or quinolizidine moiety. These are heterocyclic scaffolds that are of significant interest in medicinal chemistry.

2.1 Quinoxaline Derivatives

Quinoxaline derivatives are being investigated for a variety of therapeutic applications, including as kinase inhibitors for the treatment of cancer.[3]

2.1.1 Mechanism of Action of Quinoxaline-based Kinase Inhibitors

Certain quinoxaline derivatives act as type II kinase inhibitors, binding to the inactive (DFG-out) conformation of the kinase.[3] This mode of binding can offer greater selectivity compared to ATP-competitive inhibitors. These compounds have been shown to downregulate signaling pathways such as PI3K/AKT/mTOR and MYC targets.[3]

2.2 Quinolizidine Alkaloids

Quinolizidine alkaloids are naturally occurring compounds found in plants, particularly in the Fabaceae family.[4][5] They are synthesized from the amino acid lysine via the intermediate cadaverine.[4] While many of these compounds are toxic, some have shown potential pharmacological activities.

2.2.1 Biosynthesis of Quinolizidine Alkaloids

The biosynthesis of quinolizidine alkaloids begins with the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by lysine decarboxylase (LDC).[4] Subsequent enzymatic steps lead to the formation of the characteristic tetracyclic quinolizidine core structure.

Diagram: Simplified Biosynthetic Pathway of Quinolizidine Alkaloids

Lysine L-Lysine LDC Lysine Decarboxylase (LDC) Lysine->LDC Cadaverine Cadaverine QA_Core Quinolizidine Core Cadaverine->QA_Core Multiple Enzymatic Steps QA_Alkaloids Quinolizidine Alkaloids QA_Core->QA_Alkaloids LDC->Cadaverine

Caption: Simplified overview of the biosynthetic pathway of quinolizidine alkaloids from L-lysine.

While a specific compound named "this compound" is not identifiable in the current scientific literature, this guide provides an in-depth overview of related and phonetically similar compounds of therapeutic and research interest. The information on quinupristin, quinoxaline derivatives, and quinolizidine alkaloids highlights the diverse and complex nature of drug discovery and development centered around these chemical scaffolds. For researchers and drug development professionals, the detailed methodologies and data presented for these related compounds can serve as a valuable reference for future investigations in these areas. Should "this compound" emerge as a distinct entity in the future, this document can serve as a foundational framework for its characterization.

References

An In-depth Technical Guide on Quinoline-Piperazine and Quinazoline-Piperazine Analogues: Synthesis, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological properties, and experimental evaluation of quinoline-piperazine and quinazoline-piperazine analogues. These heterocyclic compounds have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities, including anticancer, antibacterial, and antituberculosis properties. This document details their structure-activity relationships (SAR), methodologies for their evaluation, and the signaling pathways they modulate.

Core Concepts and Structure-Activity Relationships

Quinoline and quinazoline cores are privileged structures in drug discovery, known for their ability to interact with various biological targets. The incorporation of a piperazine moiety often enhances the pharmacological profile of these molecules. The piperazine ring can act as a linker to various substituents, allowing for the fine-tuning of physicochemical properties and biological activity.

Key Structural Features Influencing Activity:

  • Substitution on the Quinoline/Quinazoline Ring: The position and nature of substituents on the aromatic core significantly impact activity. For instance, electron-withdrawing groups like halogens or trifluoromethyl groups can enhance anticancer or antimicrobial efficacy.

  • Piperazine Ring Substitution: The substituent on the distal nitrogen of the piperazine ring is a critical determinant of biological activity. Aromatic or heteroaromatic rings, as well as alkyl or acyl groups, can be introduced to modulate target specificity and potency.

  • Linker between Core and Piperazine: While direct attachment is common, the introduction of a linker, such as an amide or sulfonamide, can influence the molecule's flexibility and interaction with the target protein. For example, sulfonamide derivatives of quinoline-piperazine have shown potent antituberculosis activity.[1]

Quantitative Data Summary

The following tables summarize the biological activities of representative quinoline-piperazine and quinazoline-piperazine analogues from cited literature.

Table 1: Antibacterial and Antituberculosis Activity of Quinoline-Piperazine Analogues
Compound IDR1R2Target OrganismMIC (µg/mL)Reference
1a -H-SO2-PhM. tuberculosis H37Rv12.5[1]
1b -F-SO2-PhM. tuberculosis H37Rv6.25[1]
1c -OCH3-SO2-PhM. tuberculosis H37Rv3.12[1]
2a -H-CO-PhS. aureus>64[1]
2b -F-CO-PhS. aureus32[1]

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of Quinazoline-Piperazine Analogues
Compound IDR1R2Cell LineIC50 (µM)TargetReference
3a -OCH3-Thiourea-PhA549 (Lung)5.2EGFR[2]
3b -OCH3-Thiourea-4-Cl-PhA549 (Lung)2.1EGFR[2]
4a -H-Urea-PhMDA-MB-231 (Breast)8.5-[3]
4b -Cl-Thiourea-PhMDA-MB-231 (Breast)3.2-[3]
5a -OCH3-Thiourea-PhNIH3T30.03PDGFR[4]

IC50: Half-maximal inhibitory concentration; EGFR: Epidermal Growth Factor Receptor; PDGFR: Platelet-Derived Growth Factor Receptor

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization of quinoline-piperazine and quinazoline-piperazine analogues.

Synthesis of 2-(Piperazin-1-yl)quinoline Sulfonamide Analogues

Objective: To synthesize a library of 2-(piperazin-1-yl)quinoline sulfonamide derivatives for biological screening.

Materials:

  • 2-Chloroquinoline

  • Piperazine

  • Various sulfonyl chlorides

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Step 1: Synthesis of 2-(piperazin-1-yl)quinoline. A solution of 2-chloroquinoline (1 mmol) and piperazine (2 mmol) in a suitable solvent like ethanol is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the solvent is evaporated under reduced pressure. The residue is dissolved in water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 2-(piperazin-1-yl)quinoline.

  • Step 2: Sulfonylation. To a solution of 2-(piperazin-1-yl)quinoline (1 mmol) and triethylamine (1.2 mmol) in dichloromethane (DCM) at 0 °C, the respective sulfonyl chloride (1.1 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours.

  • Step 3: Work-up and Purification. The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired sulfonamide analogue.

  • Step 4: Characterization. The structure of the synthesized compounds is confirmed by spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antibacterial Susceptibility Testing (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains.

Materials:

  • Synthesized quinoline-piperazine analogues

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Stock Solutions: The test compounds and control antibiotic are dissolved in DMSO to prepare stock solutions (e.g., 10 mg/mL).

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in the appropriate growth medium in a 96-well plate to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Bacterial cultures are grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).

  • Inoculation: Each well containing the test compound is inoculated with the bacterial suspension. Wells with medium and bacteria only serve as a negative control, and wells with a known antibiotic serve as a positive control.

  • Incubation: The plates are incubated at 37 °C for 18-24 hours (or longer for slow-growing bacteria like M. tuberculosis).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of the synthesized quinazoline-piperazine analogues on cancer cell lines.

Materials:

  • Synthesized quinazoline-piperazine analogues

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (prepared by serial dilution from a DMSO stock) and incubated for 48-72 hours. Control wells receive DMSO at the same concentration as the treated wells.

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours at 37 °C.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.[5][6][7][8][9]

In Vitro PDGFR Phosphorylation Assay

Objective: To evaluate the inhibitory effect of quinazoline-piperazine analogues on Platelet-Derived Growth Factor Receptor (PDGFR) phosphorylation.

Materials:

  • Cells overexpressing PDGFR (e.g., NIH3T3)

  • Synthesized quinazoline-piperazine analogues

  • PDGF-BB ligand

  • Lysis buffer

  • Antibodies: anti-phospho-PDGFR and anti-total-PDGFR

  • Western blotting reagents and equipment or ELISA-based assay kit

Procedure (Western Blotting):

  • Cell Treatment: Cells are serum-starved and then pre-incubated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: The cells are then stimulated with PDGF-BB for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.

  • Cell Lysis: The cells are washed with cold PBS and then lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated PDGFR. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is detected using a chemiluminescent substrate.

  • Normalization: The membrane is stripped and re-probed with an antibody for total PDGFR to normalize for protein loading.

  • Data Analysis: The band intensities are quantified, and the inhibition of PDGFR phosphorylation is calculated relative to the stimulated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by these analogues and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazoline Quinazoline-Piperazine Analogue Quinazoline->EGFR

Caption: EGFR Signaling Pathway Inhibition by Quinazoline-Piperazine Analogues.

PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds PLCg PLCγ PDGFR->PLCg Activates PI3K PI3K PDGFR->PI3K Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Activates CellGrowth Cell Growth & Motility PKC->CellGrowth AKT AKT PI3K->AKT AKT->CellGrowth Quinazoline Quinazoline-Piperazine Analogue Quinazoline->PDGFR Inhibits

Caption: PDGFR Signaling Pathway Inhibition by Quinazoline-Piperazine Analogues.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials (Quinoline/Quinazoline, Piperazine) Synthesis Chemical Synthesis Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antibacterial Antibacterial Assay (MIC) Characterization->Antibacterial Anticancer Anticancer Assay (MTT) Characterization->Anticancer Enzyme Enzyme Inhibition Assay (e.g., PDGFR Phosphorylation) Characterization->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Antibacterial->SAR Anticancer->SAR Enzyme->SAR Lead Lead Compound Identification SAR->Lead

Caption: General Experimental Workflow for Quinoline/Quinazoline-Piperazine Analogues.

References

Methodological & Application

Application Notes and Protocols: Quinoprazine (CGS-15855A) Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The term "Quinoprazine" did not yield specific results in a comprehensive literature search. It is highly probable that the intended compound of interest is CGS-15855A , a selective dopamine D2 autoreceptor agonist. These application notes and protocols are therefore based on the available scientific literature for CGS-15855A.

Introduction

CGS-15855A is a potent and selective dopamine autoreceptor agonist that preferentially stimulates presynaptic D2 receptors on dopaminergic neurons.[1][2] This agonistic activity leads to a decrease in the synthesis and release of dopamine.[1][3] Consequently, CGS-15855A serves as a valuable research tool for investigating the role of dopamine autoregulation in various physiological and pathological processes. These notes provide an overview of its mechanism of action, established in vivo dosages, and detailed experimental protocols for its use in preclinical research.

Mechanism of Action

CGS-15855A exerts its effects by binding to and activating dopamine D2 autoreceptors located on the presynaptic terminals and soma of dopaminergic neurons. This activation initiates a negative feedback loop, leading to the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, and a reduction in dopamine release into the synaptic cleft.[1][3] This selective action on autoreceptors allows for the modulation of dopaminergic neurotransmission without directly affecting postsynaptic dopamine receptors at lower doses.

Quinoprazine_Mechanism_of_Action cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CGS15855A CGS-15855A D2_Autoreceptor D2 Autoreceptor CGS15855A->D2_Autoreceptor Binds and Activates Tyrosine Tyrosine D2_Autoreceptor->Tyrosine Inhibits Dopamine_Vesicle Dopamine Vesicle D2_Autoreceptor->Dopamine_Vesicle Inhibits Release DOPA DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DDC Dopamine->Dopamine_Vesicle VMAT2 Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Exocytosis (Inhibited) Postsynaptic_Receptor Postsynaptic Dopamine Receptor Dopamine_Released->Postsynaptic_Receptor Binds

Figure 1: Simplified signaling pathway of CGS-15855A at the dopamine synapse.

In Vivo Dosage and Administration

The following tables summarize the reported dosages of CGS-15855A used in in vivo studies in rodents. The appropriate dose will depend on the specific research question, animal model, and desired level of dopamine autoreceptor stimulation.

Table 1: CGS-15855A Dosage for Modulation of Striatal Dopamine Metabolism in Rats

ParameterValueReference
Animal Model Rat[2]
Route of Administration Intraperitoneal (i.p.)[2]
Dosage Range Doses 5-25 times less than those required to increase striatal acetylcholine[2]
Measured Effect Decrease in striatal dihydroxyphenylacetic acid (DOPAC) levels[2]

Table 2: CGS-15855A Dosage for Modulation of Dopamine Release and Metabolism in Mice

ParameterValueReference
Animal Model Mouse[1]
Route of Administration Intraperitoneal (i.p.)[1]
Dosage Range Doses that approximated their potency in the gamma-butyrolactone model[1]
Measured Effect Decrease in 3-methoxytyramine (3-MT), DOPAC, and homovanillic acid (HVA) levels in the neostriatum[1]

Experimental Protocols

The following are detailed protocols for typical in vivo experiments using CGS-15855A to assess its effects on dopamine metabolism and prolactin release.

Protocol 1: Assessment of CGS-15855A on Striatal Dopamine Metabolism in Rodents

Objective: To determine the effect of CGS-15855A on the levels of dopamine metabolites (DOPAC and HVA) in the striatum of rats or mice.

Materials:

  • CGS-15855A hydrochloride

  • Sterile saline (0.9% NaCl)

  • Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)

  • Anesthesia (e.g., isoflurane, pentobarbital)

  • Dissection tools

  • Homogenization buffer

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

Procedure:

  • Animal Acclimation: House animals in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.

  • Drug Preparation: Dissolve CGS-15855A in sterile saline to the desired concentration. Prepare fresh on the day of the experiment.

  • Drug Administration: Administer CGS-15855A or vehicle (saline) via intraperitoneal (i.p.) injection.

  • Tissue Collection: At a predetermined time point post-injection (e.g., 30-60 minutes), euthanize the animals by an approved method (e.g., cervical dislocation, decapitation under deep anesthesia).

  • Brain Dissection: Rapidly dissect the brain and isolate the striata on a cold plate.

  • Sample Preparation: Weigh the tissue samples and homogenize in a suitable buffer. Centrifuge the homogenates to pellet cellular debris.

  • Neurochemical Analysis: Analyze the supernatant for dopamine, DOPAC, and HVA content using an HPLC-ED system.

  • Data Analysis: Express metabolite levels as ng/mg of tissue and analyze for statistical significance between treatment groups.

experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis A Animal Acclimation C Drug Administration (i.p. injection) A->C B Drug Preparation (CGS-15855A in Saline) B->C D Euthanasia & Tissue Collection (Striatum) C->D 30-60 min E Sample Preparation (Homogenization) D->E F HPLC-ED Analysis (Dopamine & Metabolites) E->F G Data Analysis F->G

Figure 2: General experimental workflow for assessing CGS-15855A's effect on dopamine metabolism.

Protocol 2: Assessment of CGS-15855A on Prolactin Release in Rats

Objective: To evaluate the inhibitory effect of CGS-15855A on prolactin secretion.

Materials:

  • CGS-15855A hydrochloride

  • Sterile saline (0.9% NaCl)

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthesia (if required for blood collection)

  • Blood collection tubes (containing appropriate anticoagulant)

  • Centrifuge

  • Rat prolactin ELISA kit

Procedure:

  • Animal Acclimation: As described in Protocol 1.

  • Drug Preparation: As described in Protocol 1.

  • Baseline Blood Sample: Collect a baseline blood sample from the tail vein or other appropriate site.

  • Drug Administration: Administer CGS-15855A or vehicle (saline) via i.p. injection.

  • Post-Treatment Blood Sampling: Collect blood samples at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Prolactin Measurement: Measure the concentration of prolactin in the plasma samples using a commercially available rat prolactin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Express prolactin levels as ng/mL of plasma and analyze for statistical significance compared to baseline and vehicle-treated controls.

Conclusion

CGS-15855A is a valuable pharmacological tool for the in vivo investigation of dopamine autoreceptor function. The provided protocols and dosage information, based on existing literature, offer a starting point for researchers designing preclinical studies. It is crucial to perform pilot studies to determine the optimal dose and time course for the specific animal model and experimental paradigm being utilized.

References

Application Notes and Protocols for the Quantitative Analysis of Heterocyclic Compounds in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Quinoprazine": Extensive literature searches did not yield specific analytical methods for a compound named "this compound." It is possible that this is a less common or developmental drug, or a potential variation of a more common name. The following application notes and protocols are therefore based on established and widely used analytical techniques for the quantification of structurally similar heterocyclic pharmaceutical compounds. These methods are provided as a comprehensive guide for researchers, scientists, and drug development professionals and can be adapted for the analysis of new chemical entities.

Application Note 1: High-Performance Liquid Chromatography (HPLC) for Purity and Content Uniformity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture.[1][2] It is particularly effective for assessing the purity of active pharmaceutical ingredients (APIs) and ensuring content uniformity in final drug products.[2][3] The principle relies on the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase that is pumped through the column at high pressure. For heterocyclic compounds, reversed-phase HPLC using a C18 column is a common and robust approach.[4]

Key Applications:

  • Assay of API: Accurately determining the concentration of the active drug in a formulation.[3]

  • Impurity Profiling: Detecting and quantifying any impurities or degradation products.[1]

  • Content Uniformity Testing: Ensuring that each dosage form contains a consistent amount of the API.

  • Stability Studies: Monitoring the degradation of the API over time under various environmental conditions.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Weigh Standard Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve & Extract Sample->Dissolve_Sample Filter_Std Filter (0.45 µm) Dissolve_Std->Filter_Std Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Injector Autosampler Filter_Std->Injector Inject Standard Filter_Sample->Injector Inject Sample Mobile_Phase Mobile Phase (e.g., ACN:Buffer) Pump HPLC Pump Mobile_Phase->Pump Pump->Injector Column C18 Column Injector->Column Detector UV/PDA Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Calculation Calculate Concentration Integration->Calculation

Caption: Workflow for quantitative analysis by HPLC.

Protocol: RP-HPLC Method for Quantification

1. Objective: To quantify the active pharmaceutical ingredient in a drug product using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

2. Materials and Reagents:

  • Reference Standard (Authenticated)

  • Sample Formulation (e.g., tablets, capsules)

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Potassium Phosphate Monobasic

  • Phosphoric Acid

  • Water, HPLC Grade or Milli-Q

  • 0.45 µm Syringe Filters

3. Equipment:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Balance

  • Volumetric flasks and pipettes

  • Sonicator

  • pH meter

4. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan of the analyte (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

5. Preparation of Solutions:

  • Buffer Preparation (20 mM): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 using diluted phosphoric acid.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets (e.g., 20).

    • Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient and transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to extract the drug.

    • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

6. System Suitability:

  • Inject the 10 µg/mL standard solution five times.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

7. Analysis:

  • Construct a calibration curve by injecting the working standard solutions. Plot the peak area versus concentration.

  • Inject the prepared sample solution in triplicate.

  • Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Application Note 2: LC-MS/MS for Bioanalytical Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma, serum, and urine.[5] Its high sensitivity and selectivity make it indispensable for pharmacokinetic (PK) and toxicokinetic (TK) studies.[5][6] The technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.[7] Analytes are separated chromatographically, ionized (typically via electrospray ionization - ESI), and then fragmented to produce specific product ions that are monitored for quantification (Multiple Reaction Monitoring - MRM).[8]

Key Applications:

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

  • Bioequivalence Studies: Comparing the bioavailability of a generic drug to its brand-name counterpart.[8]

  • Therapeutic Drug Monitoring (TDM): Measuring drug concentrations in patients to optimize dosage.

  • Metabolite Identification and Quantification: Studying the metabolic fate of a drug.[9]

Experimental Workflow: LC-MS/MS Bioanalysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction Evaporate Evaporate & Reconstitute Extraction->Evaporate LC_System UPLC/HPLC Evaporate->LC_System Inject ESI_Source ESI Source LC_System->ESI_Source MS1 Quadrupole 1 (Precursor Ion) ESI_Source->MS1 Collision_Cell Quadrupole 2 (Fragmentation) MS1->Collision_Cell MS2 Quadrupole 3 (Product Ion) Collision_Cell->MS2 Detector_MS Detector MS2->Detector_MS Data_Acquisition Acquire Data (MRM) Detector_MS->Data_Acquisition Peak_Integration Integrate Peaks (Analyte/IS Ratio) Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Concentration_Calc Calculate Concentration Calibration_Curve->Concentration_Calc

Caption: Workflow for bioanalytical quantification by LC-MS/MS.

Protocol: LC-MS/MS Method for Quantification in Human Plasma

1. Objective: To develop and validate a sensitive and selective method for the quantification of an analyte in human plasma using LC-MS/MS.

2. Materials and Reagents:

  • Reference Standard and a stable isotope-labeled Internal Standard (SIL-IS).

  • Control Human Plasma (K2-EDTA)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

3. Equipment:

  • LC-MS/MS System (e.g., Triple Quadrupole) with an ESI source.

  • UPLC or HPLC system.

  • Centrifuge

  • Nitrogen Evaporator

  • Vortex Mixer

4. LC-MS/MS Conditions:

  • LC Column: C18, 50 mm x 2.1 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Start at 5% B, ramp to 95% B over 2.5 min, hold for 1 min, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Analyte: e.g., Q1: 350.2 -> Q3: 180.1

    • Internal Standard: e.g., Q1: 354.2 -> Q3: 184.1 (These transitions must be optimized by infusing the pure compounds into the mass spectrometer)

5. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL).

  • Add 200 µL of cold Acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Vortex briefly and inject into the LC-MS/MS system.

6. Calibration and Quality Control:

  • Prepare calibration standards by spiking control plasma with known concentrations of the analyte (e.g., 0.1 to 1000 ng/mL).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

  • Process standards, QCs, and unknown samples using the same procedure.

  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. Use a weighted (1/x²) linear regression.

Application Note 3: UV-Vis Spectrophotometry for Routine Analysis

UV-Visible Spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of substances that absorb light in the UV-Visible range.[10] It is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This technique is often used for routine quality control of pure drug substances or simple formulations where excipients do not interfere with the absorbance of the analyte.[11]

Key Applications:

  • Quantification of API in bulk drug samples.

  • Content analysis in simple, soluble formulations.

  • Dissolution testing.

  • Determination of molar absorptivity.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometer Measurement cluster_data Data Analysis Prep_Blank Prepare Blank (Solvent) Zero_Instrument Zero with Blank Prep_Blank->Zero_Instrument Prep_Standards Prepare Standard Dilutions Scan_Lambda_Max Scan for λmax Prep_Standards->Scan_Lambda_Max Prep_Sample Prepare Sample Solution Measure_Sample Measure Absorbance of Sample Prep_Sample->Measure_Sample Measure_Standards Measure Absorbance of Standards Scan_Lambda_Max->Measure_Standards Zero_Instrument->Measure_Standards Zero_Instrument->Measure_Sample Plot_Curve Plot Calibration Curve (Abs vs. Conc) Measure_Standards->Plot_Curve Calculate_Conc Calculate Sample Concentration Measure_Sample->Calculate_Conc Plot_Curve->Calculate_Conc

Caption: Workflow for quantitative analysis by UV-Vis Spectrophotometry.

Protocol: UV-Vis Spectrophotometric Method

1. Objective: To determine the concentration of an API in a bulk sample using UV-Vis spectrophotometry.

2. Materials and Reagents:

  • Reference Standard

  • Bulk Drug Sample

  • Appropriate Solvent (e.g., 0.1 M HCl, Methanol, or Water)

3. Equipment:

  • Double-beam UV-Vis Spectrophotometer

  • Matched Quartz Cuvettes (1 cm path length)

  • Analytical Balance

  • Volumetric flasks and pipettes

4. Method:

  • Determine λmax (Wavelength of Maximum Absorbance):

    • Prepare a dilute solution of the reference standard (e.g., 10 µg/mL).

    • Scan the solution across the UV range (e.g., 200-400 nm) against a solvent blank.

    • Identify the wavelength (λmax) at which maximum absorbance occurs.[10]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in the chosen solvent.

    • From the stock solution, prepare a series of dilutions to create a calibration set (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh about 10 mg of the bulk drug sample and dissolve it in the solvent in a 100 mL volumetric flask to get a 100 µg/mL solution.

    • Dilute this solution to obtain a final concentration within the calibration range (e.g., dilute 5 mL to 50 mL to get 10 µg/mL).

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument using the solvent blank.

    • Measure the absorbance of each standard solution and the sample solution.

  • Analysis:

    • Create a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the sample solution from the calibration curve using its measured absorbance.

    • Calculate the purity or content of the API in the original bulk sample.

Quantitative Data Summary

The following tables present illustrative performance data for the analytical methods described. This data is typical for well-validated pharmaceutical analysis methods.

Table 1: HPLC Method Validation Parameters

Parameter Result Acceptance Criteria
Linearity (r²) 0.9998 ≥ 0.999
Range 1 - 50 µg/mL -
LOD 0.1 µg/mL -
LOQ 0.3 µg/mL -
Accuracy (% Recovery) 99.5% - 101.2% 98.0% - 102.0%
Precision (% RSD)
- Intraday 0.85% ≤ 2.0%
- Interday 1.25% ≤ 2.0%

| Robustness | Robust | No significant changes |

Table 2: LC-MS/MS Bioanalytical Method Validation Parameters

Parameter Result Acceptance Criteria
Linearity (r²) 0.9985 ≥ 0.995
Range 0.1 - 1000 ng/mL -
LLOQ 0.1 ng/mL Accuracy ±20%, Precision ≤20%
Accuracy (% Bias) -8.5% to +6.2% Within ±15% (±20% at LLOQ)
Precision (% CV)
- Intra-assay ≤ 7.8% ≤ 15% (≤20% at LLOQ)
- Inter-assay ≤ 9.5% ≤ 15% (≤20% at LLOQ)
Matrix Effect 92% - 104% CV ≤ 15%

| Recovery | > 85% | Consistent and reproducible |

Table 3: UV-Vis Spectrophotometry Method Validation Parameters

Parameter Result Acceptance Criteria
Linearity (r²) 0.9995 ≥ 0.999
Range 2 - 10 µg/mL -
Molar Absorptivity (ε) 15,200 L mol⁻¹ cm⁻¹ -
LOD 0.2 µg/mL -
LOQ 0.6 µg/mL -
Accuracy (% Recovery) 99.1% - 100.8% 98.0% - 102.0%

| Precision (% RSD) | 0.95% | ≤ 2.0% |

References

Application Notes and Protocols for High-Throughput Screening of Quinoprazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoprazine, with the chemical name N-(4-(4-ethyl-1-piperazinyl)phenyl)-benzo[g]quinolin-4-amine, is a novel compound with potential activity as a dopamine D2 receptor antagonist.[1] The dopamine D2 receptor is a well-validated target for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia and bipolar disorder.[2][3][4] High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery by enabling the rapid evaluation of large compound libraries to identify potential drug candidates that modulate the activity of a specific target, such as the D2 receptor.[2]

These application notes provide detailed protocols for the use of this compound in various HTS assay formats commonly employed for the identification and characterization of dopamine D2 receptor antagonists. The provided methodologies are based on established and validated screening techniques for G-protein coupled receptors (GPCRs) like the D2 receptor.

Mechanism of Action at the Dopamine D2 Receptor

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[2] The D2 receptor is a Gi/o-coupled GPCR. Upon binding of an agonist, such as dopamine, the D2 receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[5] Another critical signaling pathway involves the recruitment of β-arrestin proteins to the activated receptor, which can lead to receptor desensitization, internalization, and initiation of distinct signaling cascades.[6][7][8]

This compound, as a putative D2 receptor antagonist, is expected to bind to the receptor and block the effects of dopamine or other agonists, thereby preventing the downstream signaling events. HTS assays are designed to detect this antagonistic activity by measuring changes in second messengers (e.g., calcium), protein-protein interactions (e.g., β-arrestin recruitment), or ligand binding.

High-Throughput Screening Assays for this compound

Several robust HTS assay formats are suitable for screening compounds like this compound for D2 receptor antagonist activity. The choice of assay depends on the specific signaling pathway of interest, available instrumentation, and desired throughput.

Calcium Flux Assay

Principle: While the D2 receptor is primarily Gi/o-coupled, cell lines can be engineered to co-express the D2 receptor and a promiscuous G-protein, such as Gα16, or a chimeric G-protein that couples to the phospholipase C (PLC) pathway. Activation of this pathway leads to an increase in intracellular calcium concentration ([Ca2+]i). Antagonists will block the agonist-induced calcium mobilization. This assay can be performed using fluorescent calcium-sensitive dyes.[9][10][11]

Experimental Protocol:

  • Cell Line: CHO-K1 or HEK293 cells stably co-expressing the human dopamine D2 receptor and a suitable G-protein (e.g., Gα16).

  • Reagents:

    • Cell culture medium (e.g., F-12K with 10% FBS, penicillin/streptomycin)

    • Calcium-sensitive dye (e.g., Fluo-8 AM)

    • Probenecid

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Dopamine (agonist)

    • This compound and other test compounds

  • Procedure:

    • Cell Plating: Seed the cells into 384-well or 1536-well black-walled, clear-bottom microplates at a density of 5,000-10,000 cells per well and incubate overnight.

    • Dye Loading: Remove the culture medium and add the calcium dye loading solution containing the fluorescent dye and probenecid. Incubate for 1 hour at 37°C.

    • Compound Addition: Add this compound or other test compounds at various concentrations to the wells.

    • Agonist Addition and Signal Detection: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument. After establishing a baseline reading, add an EC80 concentration of dopamine to all wells and immediately measure the fluorescence intensity over time.

    • Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced fluorescence signal. Calculate IC50 values from the concentration-response curves.

β-Arrestin Recruitment Assay

Principle: This assay measures the interaction between the activated D2 receptor and β-arrestin. Various technologies can be employed, including Bioluminescence Resonance Energy Transfer (BRET) and enzyme fragment complementation (EFC). In a BRET assay, the D2 receptor is fused to a luciferase (e.g., Rluc) and β-arrestin is fused to a fluorescent protein (e.g., YFP). Agonist-induced recruitment brings the two fusion proteins into close proximity, allowing for energy transfer and a detectable signal. Antagonists will block this interaction.[7][8][12]

Experimental Protocol:

  • Cell Line: HEK293 cells stably expressing the human dopamine D2 receptor fused to a luciferase and β-arrestin-2 fused to a fluorescent protein.

  • Reagents:

    • Cell culture medium

    • Luciferase substrate (e.g., coelenterazine h)

    • Assay buffer

    • Dopamine (agonist)

    • This compound and other test compounds

  • Procedure:

    • Cell Plating: Seed the cells into 96-well or 384-well white microplates.

    • Compound Addition: Add this compound or other test compounds to the wells.

    • Agonist Addition: Add an EC80 concentration of dopamine.

    • Substrate Addition and Signal Detection: Add the luciferase substrate and immediately measure the light emission at the wavelengths corresponding to the luciferase and the fluorescent protein using a BRET-compatible plate reader.

    • Data Analysis: The BRET ratio is calculated from the two emission readings. Antagonist activity is determined by the inhibition of the agonist-induced BRET signal.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Ligand Binding Assay

Principle: This is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled ligand from the D2 receptor. The receptor is typically tagged (e.g., with a terbium cryptate donor), and a fluorescent ligand (acceptor) that binds to the receptor is used. When the fluorescent ligand is bound to the receptor, FRET occurs. An unlabeled compound, like this compound, will compete with the fluorescent ligand for binding, leading to a decrease in the FRET signal.[13][14]

Experimental Protocol:

  • Reagents:

    • Membrane preparations from cells expressing the tagged human dopamine D2 receptor.

    • Fluorescently labeled D2 receptor antagonist (e.g., Spiperone-d2).

    • Assay buffer.

    • This compound and other test compounds.

  • Procedure:

    • Reaction Setup: In a low-volume 384-well plate, add the tagged D2 receptor membranes, the fluorescently labeled ligand, and varying concentrations of this compound or test compounds.

    • Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Signal Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Data Analysis: Calculate the TR-FRET ratio. The displacement of the fluorescent ligand by the test compound will result in a decrease in the ratio. Determine the Ki values from the IC50 values obtained from the competition curves.

Data Presentation

Quantitative data from HTS assays should be presented in a clear and structured format to allow for easy comparison of compound activities.

Table 1: Hypothetical Antagonist Activity of this compound in Various HTS Assays

CompoundCalcium Flux IC50 (nM)β-Arrestin Recruitment IC50 (nM)D2 Receptor Binding Ki (nM)
This compound507525
Haloperidol10155
Aripiprazole304015

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Mandatory Visualizations

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Downstream_Signaling Downstream Signaling cAMP->Downstream_Signaling Beta_Arrestin->Downstream_Signaling

Caption: Dopamine D2 Receptor Signaling Pathways.

High-Throughput Screening Workflow for a D2 Antagonist

HTS_Workflow Compound_Library Compound Library (e.g., this compound analogs) Primary_Screen Primary HTS Assay (e.g., Calcium Flux) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Compounds showing >50% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 determination) Hit_Identification->Dose_Response Secondary_Assay Secondary/Orthogonal Assay (e.g., β-Arrestin Recruitment) Dose_Response->Secondary_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: HTS Workflow for D2 Antagonist Discovery.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Quinoprazine Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility challenges with Quinoprazine. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what solvent is it known to be soluble?

This compound, with the chemical name N-(4-(4-ethyl-1-piperazinyl)phenyl)benzo[g]quinolin-4-amine, is a solid powder.[1] It is documented to be soluble in Dimethyl Sulfoxide (DMSO).[1]

Q2: I am observing precipitation of this compound when diluting my DMSO stock in aqueous buffer. Why is this happening?

This is a common issue for compounds that are poorly soluble in water. DMSO is a strong organic solvent that can dissolve many hydrophobic compounds. When the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. This compound, being likely poorly water-soluble, may no longer stay in solution and precipitate out.

Q3: What are the initial steps to troubleshoot this compound insolubility in my aqueous experimental system?

Start by visually inspecting your solution for any precipitate. If you suspect insolubility, you can confirm by centrifuging the sample and checking for a pellet. It is also recommended to determine the experimental solubility of this compound in your specific buffer system to establish a baseline.

Troubleshooting Guides

Issue 1: this compound Precipitates Upon Addition to Aqueous Media

If you observe precipitation when introducing your this compound DMSO stock solution to your aqueous experimental medium (e.g., cell culture media, PBS), consider the following strategies:

1. Optimization of Solvent Concentration:

  • Decrease Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experiment that maintains this compound solubility. High concentrations of DMSO can be toxic to cells. A general recommendation is to keep the final DMSO concentration below 0.5% (v/v).

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium. This can sometimes help to avoid sudden changes in solvent polarity that lead to precipitation.

2. pH Adjustment:

The solubility of ionizable compounds can be significantly influenced by pH.

  • Determine the pKa of this compound: If the pKa is known or can be predicted, you can adjust the pH of your aqueous buffer to a range where the ionized (and typically more soluble) form of the molecule is favored.

  • Empirical pH Screening: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) to empirically determine the optimal pH for this compound solubility.

3. Use of Co-solvents:

Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.

  • Common Co-solvents: Consider using pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG).

  • Systematic Evaluation: It is crucial to test the compatibility of the co-solvent with your experimental system and to determine the optimal concentration that enhances solubility without causing toxicity or interfering with the assay.

Issue 2: Low and Variable Results in Biological Assays

Inconsistent or lower-than-expected activity in biological assays can be a consequence of poor solubility.

1. Particle Size Reduction:

The dissolution rate of a compound can be increased by reducing its particle size, which in turn increases the surface area.

  • Nanonization: Techniques like nanosuspension can be employed to produce nanoparticles of the drug, which often exhibit improved dissolution rates.[2]

2. Formulation Strategies:

Advanced formulation techniques can significantly improve the solubility and bioavailability of poorly soluble compounds.

  • Solid Dispersions: Dispersing this compound in a solid polymer matrix can enhance its dissolution.[3]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating this compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in aqueous environments.[2][3]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3]

Experimental Protocols

Protocol 1: Equilibrium Solubility Assessment (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound (solid powder)

  • Selected solvent (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of solid this compound to a vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it on a shaker/rotator at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • The determined concentration represents the equilibrium solubility.

Protocol 2: Preparation of a Nanosuspension by Probe Sonication

This protocol provides a general method for preparing a nanosuspension to improve the dissolution rate.

Materials:

  • This compound

  • Stabilizer solution (e.g., 1% w/v Poloxamer 188 or other suitable surfactant)

  • High-power probe sonicator

  • Beaker

  • Ice bath

Procedure:

  • Disperse a known amount of this compound in the stabilizer solution.

  • Place the beaker containing the dispersion in an ice bath to prevent overheating.

  • Immerse the tip of the probe sonicator into the dispersion.

  • Sonicate at high energy with cycles of sonication and rest (e.g., 5 minutes of sonication followed by 2 minutes of rest) to prevent excessive heat generation.

  • Continue sonication for a total processing time determined by optimization (e.g., 30-60 minutes).

  • Characterize the resulting nanosuspension for particle size and distribution.

Quantitative Data Summary

Solvent SystemTemperature (°C)Solubility (µg/mL)Method
Organic Solvents
DMSO25>10,000 (literature)Shake-Flask
Ethanol25Experimental ValueShake-Flask
Methanol25Experimental ValueShake-Flask
Aqueous Buffers
PBS (pH 7.4)25Experimental ValueShake-Flask
Acetate Buffer (pH 5.0)25Experimental ValueShake-Flask
Tris Buffer (pH 8.0)25Experimental ValueShake-Flask

Visualizations

Experimental Workflow for Troubleshooting Insolubility

experimental_workflow cluster_start Start cluster_assessment Initial Assessment cluster_strategy Solubilization Strategies cluster_evaluation Evaluation cluster_end Outcome start Insolubility Observed assess_solubility Determine Experimental Solubility start->assess_solubility ph_adjustment pH Adjustment assess_solubility->ph_adjustment Select Strategy cosolvents Co-solvent Addition assess_solubility->cosolvents Select Strategy formulation Advanced Formulation (e.g., Nanosuspension, Liposomes) assess_solubility->formulation Select Strategy characterize_precipitate Characterize Precipitate (e.g., microscopy, DLS) evaluate_solubility Re-assess Solubility ph_adjustment->evaluate_solubility cosolvents->evaluate_solubility formulation->evaluate_solubility evaluate_activity Evaluate Biological Activity evaluate_solubility->evaluate_activity success Successful Solubilization & Assay Performance evaluate_activity->success Meets Criteria failure Further Optimization Required evaluate_activity->failure Does Not Meet Criteria failure->assess_solubility Iterate

Caption: A workflow for systematically troubleshooting this compound insolubility.

Hypothetical Signaling Pathway for a Quinoline-Piperazine Compound

Given that some quinoline-piperazine derivatives exhibit anti-cancer properties and can act as kinase inhibitors, a hypothetical signaling pathway is presented below. Note: This is a generalized pathway and may not represent the actual mechanism of action of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K This compound This compound This compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: A hypothetical RTK signaling pathway potentially targeted by this compound.

References

Technical Support Center: Quinoprazine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Our initial search for "Quinoprazine" did not yield specific results for a compound with this exact name in publicly available scientific literature. The information retrieved pertains to similar-sounding quinoline-based drugs such as quinupristin, quinacrine, and quinidine, as well as quinoxaline derivatives.

It is possible that "this compound" may be a novel compound, an internal project name, or a typographical error. To provide you with the most accurate and relevant troubleshooting guidance, please verify the precise name of the compound you are working with.

Assuming "this compound" shares characteristics with related quinoline and quinoxaline compounds, this guide addresses common pitfalls observed with those classes of molecules. The following troubleshooting advice is based on general principles and may need to be adapted to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing unexpected off-target effects in my cell-based assays. What could be the cause?

A1: Off-target effects are a common challenge when working with kinase inhibitors and other signaling pathway modulators. Here are several potential causes and troubleshooting steps:

  • Broad Kinase Inhibition: Many quinoxaline-based compounds exhibit activity against a range of kinases beyond the intended primary target. For instance, certain derivatives have been shown to inhibit tyrosine kinases such as LYN, BTK, CSK, and YES1.[1] It is crucial to perform a comprehensive kinase panel screening to understand the full target profile of your specific this compound analog.

  • Pathway Crosstalk: Inhibition of one pathway can lead to compensatory activation of others. For example, some quinoxaline derivatives have been observed to downregulate MYC and E2F targets while also impacting pathways like PI3K/AKT/mTOR signaling.[1]

  • Drug Concentration: High concentrations of the compound can lead to non-specific binding and toxicity.

Troubleshooting Workflow for Off-Target Effects

Off_Target_Troubleshooting start Unexpected Off-Target Effects Observed check_concentration Verify Compound Concentration and Purity start->check_concentration dose_response Perform Dose-Response Experiment check_concentration->dose_response find_ic50 Determine IC50 and Use at or Below This Concentration dose_response->find_ic50 kinase_panel Conduct Kinase Panel Screening find_ic50->kinase_panel identify_off_targets Identify Potential Off-Target Kinases kinase_panel->identify_off_targets pathway_analysis Perform Pathway Analysis (e.g., Western Blot, RNA-Seq) identify_off_targets->pathway_analysis validate_pathways Validate Compensatory Pathway Activation pathway_analysis->validate_pathways solution Optimize Experiment: - Lower Concentration - Use More Specific Analog - Co-inhibit Compensatory Pathways validate_pathways->solution

Caption: Troubleshooting workflow for addressing off-target effects.

Q2: My in vivo experiments show high toxicity and adverse effects. How can I mitigate this?

A2: In vivo toxicity can stem from the compound's mechanism of action, off-target effects, or metabolic liabilities. For quinoline-based antimalarials like mefloquine, long-term neurological and psychiatric effects have been a concern, leading to calls for more research into chronic quinoline encephalopathy.[2] While the specific toxicities of your compound may differ, the following general principles apply:

  • Metabolic Instability: The metabolism of quinoline-related compounds can be influenced by co-administered drugs. For example, the metabolism of quinupristin can be decreased by CYP3A4 inhibitors, potentially increasing its concentration and toxicity.[3]

  • Tryptophan Deficiency: Studies on quinine have suggested a link between adverse effects and tryptophan deficiency, as the drug may inhibit tryptophan transport.[4] This could be a relevant consideration if your experimental model has a compromised nutritional status.

Table 1: Common Drug Interactions Affecting Metabolism of Quinupristin [3]

Interacting Drug ClassEffect on QuinupristinPotential Consequence
CYP3A4 Inhibitors (e.g., ketoconazole)Decreased metabolismIncreased serum levels and potential for toxicity
CYP3A4 Inducers (e.g., rifampin)Increased metabolismDecreased serum levels and potential for reduced efficacy

Experimental Protocol: Preliminary In Vivo Toxicity Assessment

  • Dose-Ranging Study:

    • Select a range of doses based on in vitro efficacy data (e.g., 0.5x, 1x, 5x, 10x the efficacious dose).

    • Administer the compound to small groups of animals (n=3-5) for a short duration (e.g., 7-14 days).

    • Monitor for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.

  • Blood Chemistry and Hematology:

    • At the end of the study, collect blood samples to assess markers of liver (ALT, AST) and kidney (BUN, creatinine) function, as well as complete blood counts.

  • Histopathology:

    • Perform gross necropsy and collect major organs for histopathological examination to identify any tissue-level damage.

Q3: I am having difficulty interpreting the mechanism of action of my quinoxaline-based compound. What are the key signaling pathways to investigate?

A3: The mechanism of action for quinoxaline derivatives often involves the modulation of multiple signaling pathways. Based on studies of similar compounds, the following pathways are critical to investigate[1]:

  • Tyrosine Kinase Signaling: Many quinoxaline compounds are potent inhibitors of various tyrosine kinases.

  • MYC and E2F Targets: Downregulation of genes targeted by these transcription factors is a common finding.

  • PI3K/AKT/mTOR Signaling: This is a frequently modulated pathway that is crucial for cell growth and proliferation.

  • Oxidative Phosphorylation and DNA Repair: These have also been identified as pathways affected by some quinoxaline inhibitors.

Signaling Pathway Diagram for a Hypothetical Quinoxaline Inhibitor

Quinoxaline_MoA cluster_tyrosine_kinases Tyrosine Kinases cluster_downstream_pathways Downstream Pathways This compound This compound (Hypothetical) LYN LYN This compound->LYN inhibition BTK BTK This compound->BTK inhibition CSK CSK This compound->CSK inhibition PI3K_AKT_mTOR PI3K/AKT/mTOR Signaling LYN->PI3K_AKT_mTOR BTK->PI3K_AKT_mTOR MYC_E2F MYC/E2F Targets PI3K_AKT_mTOR->MYC_E2F OxPhos Oxidative Phosphorylation MYC_E2F->OxPhos

Caption: Potential mechanism of action for a quinoxaline-based inhibitor.

References

Quinoprazine degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoprazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to offer troubleshooting for potential degradation issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a synthetic compound with the molecular formula C25H26N4. Structurally, it is characterized by a benzo[g]quinoline core linked to an N-ethyl-N'-phenylpiperazine moiety. This places it in the class of arylpiperazine compounds. Its extended aromatic system also imparts properties similar to polycyclic aromatic nitrogen heterocycles.

Q2: What are the likely degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to degradation through several pathways:

  • Oxidative Degradation: The piperazine ring is a primary site for oxidation. This can lead to the formation of N-oxides, ring-opened products, and de-alkylation. The tertiary amine in the piperazine ring is particularly susceptible to oxidation.

  • Photodegradation: The benzo[g]quinoline and phenylpiperazine moieties are chromophores that can absorb UV and visible light. This can lead to photolytic cleavage of bonds, oxidation, and the formation of various photoproducts. Aromatic systems are often prone to photo-oxidation, which can introduce hydroxyl groups or lead to ring cleavage.

  • Thermal Degradation: Elevated temperatures can accelerate degradation reactions. For piperazine derivatives, thermal stress can lead to the cleavage of the piperazine ring and side chains.

  • Hydrolytic Degradation: While the core structure of this compound does not contain readily hydrolyzable groups like esters or amides, extreme pH conditions (strong acids or bases) can potentially catalyze degradation, especially at elevated temperatures.

Q3: How can I prevent the degradation of this compound during storage and handling?

To minimize degradation, the following precautions are recommended:

  • Storage Conditions: Store this compound in a cool, dark, and dry place. Protection from light is crucial to prevent photodegradation. Use of amber vials or storage in a light-proof container is advised. For long-term storage, refrigeration or freezing (-20°C to -80°C) is recommended, particularly for solutions.

  • Solvent Selection: For preparing solutions, use high-purity solvents and consider degassing them to remove dissolved oxygen, which can participate in oxidative degradation. The stability of piperazine derivatives can be pH-dependent, so buffered solutions may be necessary for certain applications.

  • Inert Atmosphere: When handling the solid compound or solutions for extended periods, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Avoid High Temperatures: Minimize exposure of this compound, both in solid form and in solution, to high temperatures.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in chromatogram after short-term storage of a solution. Oxidative degradation of the piperazine moiety.- Prepare fresh solutions before use.- Store stock solutions at low temperatures (-20°C or below).- Degas solvents before preparing solutions.- Consider adding an antioxidant if compatible with the experimental setup.
Loss of compound potency or appearance of new impurities after exposure to light. Photodegradation of the benzo[g]quinoline or arylpiperazine ring.- Protect all solutions and solid samples from light by using amber vials or covering containers with aluminum foil.- Work in a laboratory with minimized UV light exposure.
Degradation observed in samples subjected to elevated temperatures. Thermal degradation.- Avoid unnecessary exposure to heat.- If heating is required for an experimental step, perform a time-course study to determine the stability of this compound under those conditions.
Inconsistent results in acidic or basic media. pH-dependent degradation.- Determine the pH stability profile of this compound.- Use buffers to maintain a stable pH if working in aqueous solutions.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. The following are general protocols for subjecting this compound to various stress conditions. A concentration of 1 mg/mL of this compound in a suitable solvent is a common starting point.[1] The extent of degradation should ideally be between 5-20%.[1]

1. Acid and Base Hydrolysis:

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

    • For acid hydrolysis, add an equal volume of 0.1 M HCl.

    • For base hydrolysis, add an equal volume of 0.1 M NaOH.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots before analysis (the basic solution with acid and the acidic solution with base).

    • Analyze the samples by a suitable stability-indicating method (e.g., HPLC-UV).

2. Oxidative Degradation:

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound.

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Incubate the solution at room temperature.

    • Monitor the degradation over time by taking samples at different intervals.

    • Analyze the samples.

3. Thermal Degradation:

  • Protocol:

    • Place solid this compound in a temperature-controlled oven at a temperature higher than that used for accelerated stability testing (e.g., 80°C).

    • Prepare a 1 mg/mL solution of this compound and incubate it at a similar elevated temperature.

    • Examine the solid sample for any physical changes (e.g., color change) over time.

    • Analyze both the solid (dissolved in a suitable solvent) and the solution samples at various time points.

4. Photodegradation:

  • Protocol:

    • Expose a solution of this compound (e.g., 1 mg/mL) and the solid compound to a light source that provides both UV and visible light. According to ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[1]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Place both the exposed and control samples in the photostability chamber.

    • Analyze the samples at appropriate time intervals.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionTemperatureDurationExpected Outcome
Acid Hydrolysis 0.1 M HClRoom Temp. & 60°CUp to 24 hrsPotential for degradation at elevated temperatures.
Base Hydrolysis 0.1 M NaOHRoom Temp. & 60°CUp to 24 hrsPotential for degradation at elevated temperatures.
Oxidation 3% H₂O₂Room Temp.Up to 24 hrsDegradation of the piperazine moiety is likely.
Thermal (Solid) Dry Heat80°CUp to 7 daysPotential for solid-state degradation.
Thermal (Solution) Solution in suitable solvent80°CUp to 24 hrsAccelerated degradation in solution.
Photolytic UV/Visible LightAmbientPer ICH Q1BDegradation of chromophoric groups is expected.

Visualizations

Potential Degradation Pathways of this compound

Quinoprazine_Degradation This compound This compound Oxidative Oxidative Degradation (e.g., H₂O₂) This compound->Oxidative Photolytic Photodegradation (UV/Vis Light) This compound->Photolytic Thermal Thermal Degradation (Heat) This compound->Thermal Hydrolytic Hydrolytic Degradation (Acid/Base, Heat) This compound->Hydrolytic N_Oxide Piperazine N-Oxide Oxidative->N_Oxide Oxidation of N Ring_Opened Ring-Opened Piperazine Derivatives Oxidative->Ring_Opened Ring Cleavage Dealkylated De-ethylated Piperazine Oxidative->Dealkylated N-Dealkylation Hydroxylated Hydroxylated Benzo[g]quinoline Photolytic->Hydroxylated Hydroxylation Photo_Oxidized Photo-oxidized Products Photolytic->Photo_Oxidized Oxidation Thermal_Fragments Fragmentation Products Thermal->Thermal_Fragments Bond Cleavage

Caption: Predicted degradation pathways of this compound under stress conditions.

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow Start Start: Prepare this compound Stock Solution (1 mg/mL) Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1 M HCl, RT & 60°C) Stress->Acid Base Base Hydrolysis (0.1 M NaOH, RT & 60°C) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (80°C, Solid & Solution) Stress->Thermal Photo Photolytic (UV/Vis Light) Stress->Photo Sampling Sample at Time Intervals Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Sampling->Analysis Data Data Analysis: - Identify Degradants - Determine Degradation Rate - Mass Balance Calculation Analysis->Data End End: Elucidate Degradation Pathways Data->End

Caption: A general workflow for conducting forced degradation studies on this compound.

References

Technical Support Center: Refining Quinoprazine Purification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Quinoprazine.

Troubleshooting Guide

This guide is designed to help you resolve common challenges during the purification of this compound, ensuring a high-yield and high-purity final product.

Problem ID Issue Potential Causes Recommended Solutions
QZ-P01 This compound fails to crystallize from the solution. - The solution is not sufficiently saturated. - The cooling process is too rapid. - The presence of impurities is inhibiting crystal nucleation.- Concentrate the solution by slowly evaporating the solvent. - Allow the solution to cool to room temperature slowly, then transfer to an ice bath. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
QZ-P02 This compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of this compound. - The concentration of the solute is too high. - Significant impurities are present.- Use a solvent with a lower boiling point. - Re-heat the solution to dissolve the oil, then add more solvent to decrease the concentration before cooling slowly. - Perform a preliminary purification step, such as passing the solution through a short column of silica gel or activated carbon.
QZ-P03 The recovered this compound crystals are colored. - The presence of colored impurities in the crude material.- Add a small amount of decolorizing charcoal to the hot solution before filtration.[1] - Perform a second recrystallization.
QZ-P04 Low recovery of this compound after recrystallization. - Too much solvent was used during dissolution. - The crystals were washed with a solvent that was not cold. - Premature crystallization occurred during hot gravity filtration.- Minimize the amount of hot solvent used to dissolve the crude product.[2] - Always wash the collected crystals with a minimal amount of ice-cold solvent.[1][2] - Ensure the filtration apparatus (funnel and flask) is pre-heated to prevent cooling of the solution during filtration.
QZ-C01 Poor separation of this compound from impurities during column chromatography. - Inappropriate solvent system (mobile phase). - Incorrect stationary phase. - The column was overloaded with the sample.- Optimize the mobile phase polarity using thin-layer chromatography (TLC) beforehand. - Select a stationary phase with appropriate properties (e.g., normal-phase silica, reversed-phase C18). - Reduce the amount of crude sample loaded onto the column.
QZ-C02 This compound is eluting too quickly from the column. - The mobile phase is too polar (in normal-phase chromatography).- Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent.
QZ-C03 This compound is not eluting from the column. - The mobile phase is not polar enough (in normal-phase chromatography).- Gradually increase the polarity of the mobile phase.

Frequently Asked Questions (FAQs)

Recrystallization

  • Q: How do I select the ideal solvent for this compound recrystallization? A: An ideal solvent should dissolve this compound poorly at low temperatures but very well at high temperatures.[2] It should not react with this compound and should have a boiling point below this compound's melting point. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[2]

  • Q: What is the difference between single-solvent and two-solvent recrystallization? A: In single-solvent recrystallization, the crude material is dissolved in a minimal amount of a single hot solvent and crystallizes upon cooling.[1] In a two-solvent system, this compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent (in which it is insoluble but is miscible with the good solvent) is added dropwise until the solution becomes cloudy, inducing crystallization upon cooling.[1]

  • Q: How can I improve the yield of my recrystallization? A: To maximize yield, use the minimum amount of hot solvent necessary to fully dissolve the crude this compound.[2] After slow cooling to room temperature, further cool the flask in an ice bath to maximize crystal formation.[2]

Chromatography

  • Q: What is the purpose of using Thin-Layer Chromatography (TLC) before running a column? A: TLC is a rapid and inexpensive method to determine the optimal solvent system (mobile phase) for separating this compound from its impurities. It helps in predicting the elution behavior on a larger scale column chromatography.

  • Q: How do I pack a chromatography column correctly? A: A well-packed column is crucial for good separation. The stationary phase (e.g., silica gel) should be packed uniformly without any cracks or air bubbles. This can be achieved by making a slurry of the stationary phase in the initial mobile phase and carefully pouring it into the column.

  • Q: What are the common sources of impurities in a synthesis reaction? A: Impurities can originate from various sources including starting materials, intermediates, by-products of the reaction, and degradation products.[3] They can also be introduced from solvents, reagents, or catalysts used in the synthesis.[3][]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

  • Solvent Selection: Determine a suitable solvent in which this compound is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring or swirling to dissolve the solid.[2][5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.[1]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2][5]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1][5] Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography Purification of this compound

  • Stationary Phase and Mobile Phase Selection: Based on the polarity of this compound and its impurities (as determined by TLC), select an appropriate stationary phase (e.g., silica gel) and a mobile phase solvent system.

  • Column Packing: Prepare a slurry of the stationary phase in the mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and carefully load it onto the top of the column.

  • Elution: Add the mobile phase continuously to the top of the column and collect the eluent in fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow A Crude this compound B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (remove insoluble impurities) B->C D Slow Cooling (crystal formation) C->D E Vacuum Filtration (collect crystals) D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure this compound G->H

Caption: A typical workflow for the purification of this compound via recrystallization.

troubleshooting_flowchart Start Purification Issue Occurs Q1 Does the compound fail to crystallize? Start->Q1 A1_Yes Concentrate solution or induce crystallization Q1->A1_Yes Yes Q2 Does the compound 'oil out'? Q1->Q2 No Success Problem Resolved A1_Yes->Success A2_Yes Re-heat, add more solvent, and cool slowly Q2->A2_Yes Yes Q3 Are the crystals colored? Q2->Q3 No A2_Yes->Success A3_Yes Use decolorizing charcoal or re-recrystallize Q3->A3_Yes Yes Q3->Success No A3_Yes->Success

Caption: A troubleshooting decision tree for common recrystallization problems.

References

dealing with batch-to-batch variability of Quinoprazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from the batch-to-batch variability of Quinoprazine.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the cause?

A1: Inconsistent results with different batches of this compound can stem from several factors related to batch-to-batch variability. The primary culprits are variations in purity, the presence of different impurity profiles, and discrepancies in the quantified potency of the compound. Each new batch should be independently validated in your specific assay system to ensure reproducibility.

Q2: How should I properly store and handle this compound to minimize variability?

A2: Proper storage and handling are critical for maintaining the integrity of this compound. For the solid compound, it is recommended to store it at -20°C, tightly sealed, and protected from light.[1] Once dissolved in a solvent like DMSO, it is advisable to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation. Solutions are generally stable for up to one month when stored this way.[1] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[1]

Q3: What are the critical parameters to check on the Certificate of Analysis (CoA) for a new batch of this compound?

A3: When you receive a new batch of this compound, it is crucial to carefully review the Certificate of Analysis (CoA). Key parameters to compare against previous batches include:

  • Purity: Determined by methods like High-Performance Liquid Chromatography (HPLC).

  • Identity Confirmation: Verified by techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Potency: Often measured by a functional assay, like an IC50 value against its target kinase.

  • Residual Solvents: Quantified to ensure they are within acceptable limits and are not contributing to cellular toxicity.

  • Appearance and Solubility: Any changes in physical properties can indicate a difference in the material.

Q4: Can impurities in a batch of this compound affect my experimental outcomes?

Troubleshooting Guides

Issue 1: Reduced Potency or Efficacy in Functional Assays

If you observe a significant decrease in the expected biological effect of a new batch of this compound, follow these troubleshooting steps.

Troubleshooting Workflow for Reduced Potency

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Batch Validation cluster_3 Resolution A Decreased biological effect (e.g., higher IC50) B Verify correct dilution and dosing calculations A->B Start C Check age and storage of prepared stock solutions B->C D Run a positive control with a known active batch C->D E Compare CoA of new batch with previous batches D->E If controls are okay F Perform analytical chemistry validation (e.g., HPLC, LC-MS) E->F G Conduct a dose-response curve with the new batch F->G H If potency is confirmed to be lower, adjust experimental concentration accordingly G->H Analysis I If impurities are detected, consider if they could interfere with the assay H->I J Contact the supplier with your findings I->J G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Batch Integrity Assessment cluster_3 Resolution A Increased cell death or unexpected phenotypes at standard concentrations B Assess cell health and morphology with vehicle control A->B Start C Verify the final concentration of the solvent (e.g., DMSO) is non-toxic B->C D Review the impurity profile on the CoA C->D If controls are okay E Perform LC-MS analysis to check for degradation products or unexpected adducts D->E F If new impurities are present, investigate their potential biological activities E->F Analysis G Consider purifying the current batch or obtaining a higher purity replacement F->G H Contact the supplier to report the issue G->H G cluster_0 Upstream Activation cluster_1 MAPK Cascade cluster_2 Cellular Response EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes This compound This compound This compound->RAF Inhibits

References

Validation & Comparative

A Comparative Guide to Validating Quinoprazine Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key methodologies for validating the cellular target engagement of Quinoprazine, a novel modulator of the Dopamine D2 receptor (D2R). Demonstrating that a drug binds to its intended target within a cellular environment is a critical step in drug discovery, helping to confirm its mechanism of action and de-risk further development. This document outlines both direct biophysical and indirect functional assays, presenting quantitative data and detailed protocols to guide experimental design. Furthermore, it compares the cellular profile of this compound with alternative D2R modulators to highlight its unique pharmacological signature.

Section 1: Validating Direct Biophysical Target Engagement

The foundational step in validating a drug's mechanism is to confirm its physical interaction with the target protein in a physiologically relevant context. Label-free methods are particularly powerful as they do not require modification of the compound, which could alter its binding properties.

CETSA is a powerful biophysical technique that assesses drug-target engagement in intact cells or tissues. The principle is based on ligand-induced thermal stabilization of the target protein; when a drug binds to its target, the resulting protein-ligand complex is more resistant to heat-induced denaturation. This stabilization can be quantified by various means, most commonly Western Blot or mass spectrometry (MS).

Table 1: Comparison of CETSA Detection Methods

FeatureCETSA with Western BlotCETSA with Mass Spectrometry (MS-CETSA)
Principle Measures the amount of soluble target protein remaining after heat treatment via antibody-based detection.Measures the thermal stability of thousands of proteins simultaneously, providing a proteome-wide view of drug interactions.
Readout Band intensity on a Western Blot.Spectral counts or reporter ion intensities.
Throughput Low to medium; target-specific.High; proteome-wide and unbiased.
Pros Targeted, relatively low-cost, and widely accessible instrumentation.Unbiased identification of on- and off-targets; provides a global view of selectivity.
Cons Requires a specific and high-quality antibody for the target protein; low throughput.Requires specialized MS instrumentation and complex data analysis; can be cost-intensive.

Experimental Protocol: Western Blot-based CETSA

  • Cell Culture and Treatment: Plate cells (e.g., HEK293 expressing human D2R) and grow to 80-90% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes.

  • Thermal Challenge: Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C. One aliquot should remain on ice as an unheated control.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Transfer the supernatant (soluble fraction) to a new tube. Quantify protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western Blot using a specific antibody against the D2 receptor.

  • Quantification: Densitometrically measure the band intensity for each temperature point. Plot the percentage of soluble protein relative to the unheated control against temperature to generate a "melt curve." A shift in the curve for the this compound-treated sample indicates target engagement.

cluster_workflow CETSA Experimental Workflow A 1. Treat Cells (this compound vs. Vehicle) B 2. Harvest & Aliquot A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Centrifuge (Separate Soluble/Insoluble) D->E F 6. Collect Supernatant (Soluble Proteins) E->F G 7. Analyze Proteins (Western Blot or MS) F->G H 8. Generate Melt Curve (Compare Drug vs. Vehicle) G->H

A diagram illustrating the Cellular Thermal Shift Assay (CETSA) workflow.

Section 2: Characterizing the Functional Consequences of Target Engagement

Confirming that this compound binds to the D2 receptor is the first step. The second is to understand the functional consequence of this binding. The D2R is a Gαi/o-coupled G-protein coupled receptor (GPCR).[1] Its activation classically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP).[2] Additionally, like many GPCRs, it can also signal through a G-protein-independent pathway by recruiting β-arrestin.[3] Ligands that preferentially activate one pathway over the other are known as "biased agonists."[4][5]

cluster_pathway Dopamine D2 Receptor Signaling Pathways cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway This compound This compound D2R Dopamine D2 Receptor (D2R) This compound->D2R Binds G_protein Gi/o Activation D2R->G_protein Activates GRK GRK Phosphorylation D2R->GRK Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Production AC->cAMP Arrestin β-Arrestin Recruitment GRK->Arrestin Downstream Internalization & Downstream Signaling Arrestin->Downstream cluster_logic Conceptual Model of Biased Agonism Balanced Balanced Agonist Receptor D2 Receptor Balanced->Receptor Biased G-Protein Biased Agonist (e.g., this compound) Biased->Receptor G_Pathway G-Protein Signaling (Therapeutic Effect) Receptor->G_Pathway Receptor->G_Pathway Arrestin_Pathway β-Arrestin Signaling (Side Effects / Tolerance) Receptor->Arrestin_Pathway Receptor->Arrestin_Pathway

References

A Comparative Efficacy Analysis of Novel Quinoline-Based Antipsychotics and Existing Therapies

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

The landscape of antipsychotic drug development is continually evolving, with a focus on improving efficacy for negative and cognitive symptoms of schizophrenia while minimizing the burdensome side effects associated with earlier generations of medication. This guide provides a comparative analysis of the efficacy of novel quinoline-based antipsychotics against established first and second-generation drugs.

It is important to note that the initially specified compound, "Quinoprazine," is not an identifiable drug in scientific literature or clinical trial databases. Therefore, this guide will focus on two recently developed quinoline derivatives, Brexpiprazole and Cariprazine , as representatives of novel antipsychotic agents. These will be compared with the first-generation antipsychotic Haloperidol , the second-generation agent Olanzapine , and the third-generation parent compound Aripiprazole . This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview to inform preclinical and clinical research directions.

Mechanism of Action and Receptor Binding Profiles

The therapeutic and side-effect profiles of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors. While older antipsychotics like haloperidol primarily act as potent antagonists of the dopamine D2 receptor, newer agents exhibit more complex pharmacology, often involving partial agonism at dopamine and serotonin receptors.

First-generation antipsychotics (FGAs), such as haloperidol, are potent antagonists at dopamine D2 receptors.[1] Second-generation antipsychotics (SGAs), like olanzapine, are serotonin-dopamine antagonists, blocking both D2 and serotonin 5-HT2A receptors.[1] Third-generation antipsychotics, including aripiprazole, brexpiprazole, and cariprazine, are characterized by a novel mechanism of D2 partial agonism, acting as "dopamine stabilizers."[2] Cariprazine also exhibits a unique high affinity for D3 receptors.[3][4]

Below is a DOT script visualizing the generalized signaling pathways for these antipsychotic classes.

cluster_0 First-Generation (e.g., Haloperidol) cluster_1 Second-Generation (e.g., Olanzapine) cluster_2 Third-Generation (e.g., Aripiprazole, Brexpiprazole, Cariprazine) Haloperidol Haloperidol D2_H D2 Receptor Haloperidol->D2_H Strong Antagonism Olanzapine Olanzapine D2_O D2 Receptor Olanzapine->D2_O Antagonism HT2A_O 5-HT2A Receptor Olanzapine->HT2A_O Antagonism ThirdGen Aripiprazole Brexpiprazole Cariprazine D2_A D2 Receptor ThirdGen->D2_A Partial Agonism HT1A_A 5-HT1A Receptor ThirdGen->HT1A_A Partial Agonism HT2A_A 5-HT2A Receptor ThirdGen->HT2A_A Antagonism D3_C D3 Receptor (High affinity for Cariprazine) ThirdGen->D3_C Partial Agonism

Generalized Signaling Pathways of Antipsychotic Classes.
Quantitative Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, in nM) for the selected antipsychotics. A lower Ki value indicates a higher binding affinity.

ReceptorHaloperidolOlanzapineAripiprazoleBrexpiprazoleCariprazine
Dopamine D2 ~1.511-200.340.300.49
Dopamine D3 ~0.749~0.81.10.085
Serotonin 5-HT1A >10001231.70.122.6
Serotonin 5-HT2A ~3.543.40.4719
Serotonin 5-HT2C >100011154.2134
Histamine H1 ~457611942
Muscarinic M1 >100022>1000>1000>1000
Adrenergic α1B ~1054570.17139

Data compiled from multiple sources.[5][6][7][8][9][10][11]

Clinical Efficacy in Schizophrenia

The efficacy of antipsychotics in clinical trials is commonly assessed using the Positive and Negative Syndrome Scale (PANSS), which measures the severity of positive, negative, and general psychopathology symptoms. A greater reduction in the PANSS total score from baseline indicates higher efficacy.

PANSS Total Score Change in Acute Schizophrenia Trials (6 weeks)
DrugMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)Placebo-Adjusted Difference
Haloperidol -18.9-10.3-8.6
Olanzapine -17.5-7.5-10.0
Aripiprazole -13.5-8.8-4.7
Brexpiprazole (2-4mg) -20.1-14.3-5.8
Cariprazine (1.5-4.5mg) -21.4 to -24.2-13.8 to -15.1-7.6 to -10.4

Data are approximations from various clinical trials and meta-analyses.[12][13][14][15][16][17][18][19][20][21][22][23]

Side Effect Profiles

A critical aspect of comparing antipsychotics is their side effect profiles, particularly concerning metabolic disturbances and extrapyramidal symptoms (EPS).

Metabolic Side Effects
DrugWeight GainGlucose AbnormalitiesHyperlipidemia
Haloperidol LowLowLow
Olanzapine HighHighHigh
Aripiprazole LowLowLow
Brexpiprazole Low-ModerateLowModerate
Cariprazine LowLowLow

Data based on clinical trial findings and meta-analyses.[1][24][25][26][27][28][29][30]

Extrapyramidal Symptoms (EPS)

EPS are more common with first-generation antipsychotics due to their high D2 receptor blockade. Atypical antipsychotics generally have a lower risk of EPS.

DrugRisk of EPS
Haloperidol High
Olanzapine Low-Moderate
Aripiprazole Low
Brexpiprazole Low
Cariprazine Low-Moderate (Akathisia can be prominent)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical experimental protocols used in the evaluation of antipsychotic drugs.

In Vitro Receptor Binding Assays

Objective: To determine the affinity of a compound for various neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells for human D2 receptors) are cultured and harvested. The cell membranes are isolated through centrifugation and homogenization.

  • Radioligand Binding: A specific radioligand (e.g., [3H]spiperone for D2 receptors) is incubated with the prepared cell membranes in the presence of varying concentrations of the test compound.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Models of Antipsychotic Efficacy

Objective: To assess the potential antipsychotic effects of a compound in animal models.

1. Conditioned Avoidance Response (CAR)

  • Principle: This test predicts antipsychotic activity based on the drug's ability to suppress a learned avoidance response without impairing the escape response.

  • Procedure: Rats are trained in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the box in response to a warning signal (conditioned stimulus, e.g., a light or tone). After administration of the test compound, the number of successful avoidances and escapes is recorded. Antipsychotics typically reduce avoidance responses at doses that do not affect escape responses.

2. Amphetamine-Induced Hyperlocomotion

  • Principle: This model is based on the ability of antipsychotics to block the locomotor-stimulating effects of dopamine agonists like amphetamine.

  • Procedure: Rodents are pre-treated with the test compound or vehicle. Subsequently, they are administered d-amphetamine to induce hyperactivity. Locomotor activity is then measured using automated activity chambers. A reduction in amphetamine-induced hyperlocomotion is indicative of antipsychotic potential.

Below is a DOT script illustrating a typical experimental workflow for preclinical antipsychotic drug screening.

cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Models cluster_2 Side Effect Profiling a Compound Synthesis b Receptor Binding Assays (D2, 5-HT2A, etc.) a->b c Functional Assays (e.g., cAMP accumulation) b->c d Conditioned Avoidance Response (CAR) c->d Lead Compound Selection e Amphetamine-Induced Hyperlocomotion d->e f Prepulse Inhibition (PPI) e->f g Catalepsy Test (EPS liability) f->g h Metabolic Studies (Weight gain, glucose tolerance) g->h i i h->i Candidate for Clinical Trials

Preclinical Antipsychotic Drug Screening Workflow.

The development of novel quinoline-based antipsychotics like brexpiprazole and cariprazine represents a significant advancement in the pharmacological treatment of schizophrenia. Their distinct receptor binding profiles, particularly their activity as D2/D3 partial agonists, offer a nuanced approach to modulating dopaminergic and serotonergic pathways. While olanzapine often shows robust efficacy, its utility is limited by significant metabolic side effects. Haloperidol, though effective for positive symptoms, carries a high risk of EPS. Aripiprazole established the principle of D2 partial agonism, and its successors, brexpiprazole and cariprazine, have further refined this mechanism, showing promise for improved tolerability and potentially enhanced efficacy for negative symptoms in the case of cariprazine. The data presented in this guide underscore the importance of a multi-target receptor binding profile for achieving a balance of efficacy and tolerability in the treatment of schizophrenia. Continued research into these and other novel chemical scaffolds is essential for addressing the remaining unmet needs of individuals with this complex disorder.

References

Independent Verification of Quetiapine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action and performance of Quetiapine with other commonly prescribed atypical antipsychotic medications. The information is supported by experimental data to facilitate independent verification and further research.

Executive Summary

Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic effects are believed to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2][3] This guide compares Quetiapine's receptor binding profile and clinical efficacy with those of other prominent atypical antipsychotics: Clozapine, Risperidone, Olanzapine, and Aripiprazole. While sharing the common feature of D2 and 5-HT2A receptor antagonism, these agents exhibit distinct receptor affinity profiles and clinical characteristics.

Comparative Analysis of Receptor Binding Affinities

The affinity of a drug for its target receptors is a critical determinant of its pharmacological effects. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of Quetiapine and its comparators for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

ReceptorQuetiapineClozapineRisperidoneOlanzapineAripiprazole
Dopamine D2 Low AffinityWeak Affinity (Ki=160 nM)[4]High AffinityHigh Affinity (Ki=11-31 nM)High Affinity (Ki=0.34 nM)[5]
Serotonin 5-HT2A Moderate AffinityHigh Affinity (Ki=5.4 nM)[4]Very High Affinity (10-20 fold > D2)[6]High Affinity (Ki=4 nM)High Affinity
Histamine H1 High AffinityVery High Affinity (Ki=1.1 nM)[4]Moderate AffinityHigh Affinity (Ki=7 nM)Moderate Affinity
Muscarinic M1 Very Low AffinityHigh Affinity (Ki=6.2 nM)[4]Low AffinityModerate Affinity (Ki=73 nM)No Appreciable Affinity (>1000 nM)[7]
Alpha-1 Adrenergic Moderate to High AffinityVery High Affinity (Ki=1.6 nM)[4]High AffinityHigh Affinity (Ki=19 nM)Moderate Affinity

Data compiled from multiple sources.[4][5][6][7]

Mechanisms of Action: A Comparative Overview

While all five antipsychotics act on dopamine and serotonin systems, their precise mechanisms of action differ, contributing to their unique clinical profiles.

Quetiapine: Exhibits a moderate affinity for D2 receptors and a higher affinity for 5-HT2A receptors.[1] This profile is thought to contribute to its antipsychotic efficacy with a lower incidence of extrapyramidal symptoms (EPS) compared to typical antipsychotics.[1] Its active metabolite, norquetiapine, also contributes to its overall effect, notably through norepinephrine reuptake inhibition, which may be linked to its antidepressant properties.[3]

Clozapine: Demonstrates a low affinity for D2 receptors but a high affinity for a wide range of other receptors, including serotonergic, adrenergic, histaminergic, and muscarinic receptors.[8][9] Its complex pharmacology is believed to be responsible for its superior efficacy in treatment-resistant schizophrenia.[10]

Risperidone: A potent D2 and 5-HT2A antagonist.[6] Its high affinity for D2 receptors contributes to its robust antipsychotic effects, but also a higher risk of EPS at higher doses compared to other atypicals.[11][12]

Olanzapine: A potent antagonist at D2, 5-HT2A, histamine H1, and muscarinic M1 receptors.[13][14] Its broad receptor profile contributes to its efficacy in treating both positive and negative symptoms of schizophrenia, but also to side effects like weight gain and sedation.[15]

Aripiprazole: Possesses a unique mechanism as a D2 partial agonist.[5][16] This means it acts as a functional antagonist in a hyperdopaminergic environment and as an agonist in a hypodopaminergic environment, effectively stabilizing the dopamine system.[17] It is also a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A receptors.[18]

Visualizing the Signaling Pathway of Quetiapine

The following diagram illustrates the primary proposed mechanism of action for Quetiapine, highlighting its interaction with dopaminergic and serotonergic pathways.

Quetiapine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor Activates Serotonin_Release Serotonin Release 5HT2A_Receptor 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Activates Neuronal_Response Modulated Neuronal Response (Antipsychotic Effect) D2_Receptor->Neuronal_Response Leads to 5HT2A_Receptor->Neuronal_Response Modulates Quetiapine Quetiapine Quetiapine->D2_Receptor Antagonizes Quetiapine->5HT2A_Receptor Antagonizes

Caption: Quetiapine's primary mechanism of action.

Clinical Efficacy: Comparative Data

The clinical efficacy of atypical antipsychotics is often assessed using standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS). The following table presents a summary of comparative efficacy data from clinical trials.

ComparisonEfficacy OutcomeReference
Quetiapine vs. Placebo Significant improvement in BPRS positive symptoms and CGI Severity of Illness (p < 0.001).[19]Buckley et al.
Quetiapine vs. Typical Antipsychotics (Haloperidol, Chlorpromazine) Equal efficacy in treating positive and negative symptoms.[1]Buckley et al.
Quetiapine vs. Risperidone Similar efficacy in treating negative symptoms of schizophrenia.[1]Riedel et al.
Olanzapine, Quetiapine, Risperidone vs. Placebo All three are more effective and acceptable than placebo in treating schizophrenia. No significant difference in efficacy among the three drugs.Adams et al.
Atypical Antipsychotics vs. Typical Antipsychotics Atypical antipsychotics are slightly more effective and better tolerated.[20]Davis et al.

Experimental Protocols

Receptor Binding Affinity Assay (Radioligand Binding Assay)

A common method to determine the binding affinity of a compound to a specific receptor is the radioligand binding assay.

Objective: To quantify the affinity of a test compound (e.g., Quetiapine) for a target receptor (e.g., Dopamine D2).

Materials:

  • Cell membranes expressing the target receptor.

  • A radiolabeled ligand known to bind specifically to the receptor (e.g., [3H]-spiperone for D2 receptors).

  • The unlabeled test compound at various concentrations.

  • Assay buffer.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound ligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in a radioligand binding assay.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Incubation Incubate Reagents to Reach Equilibrium Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Quantification Measure Radioactivity with Scintillation Counter Washing->Quantification Data_Analysis Calculate IC50 and Ki Values Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay.

Conclusion

Quetiapine's mechanism of action, centered on a combination of D2 and 5-HT2A receptor antagonism, places it firmly within the class of atypical antipsychotics. However, its specific receptor binding profile distinguishes it from other drugs in this class, leading to a unique balance of efficacy and side effects. This comparative guide provides a foundation for researchers and clinicians to understand the nuances of Quetiapine's pharmacology and its place in the therapeutic landscape. The provided experimental protocols offer a starting point for the independent verification of these properties.

References

A Head-to-Head Comparison: Quinoprazine vs. Clozapine in the Treatment of Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the novel antipsychotic agent Quinoprazine against the established therapeutic, Clozapine. The information presented is intended to inform research and development decisions by objectively outlining the performance, mechanism of action, and safety profiles of both compounds, supported by experimental data.

Introduction

Schizophrenia is a complex and chronic mental disorder affecting millions worldwide. While existing treatments have offered significant relief to many, the search for more effective and safer therapies is ongoing. Clozapine, an atypical antipsychotic, is considered the "gold standard" for treatment-resistant schizophrenia, demonstrating superior efficacy in managing positive and negative symptoms.[1][2] However, its use is often limited by a significant side effect profile, including the risk of agranulocytosis, metabolic syndrome, and cardiovascular complications.[2][3][4]

This compound emerges as a next-generation antipsychotic, engineered for a more targeted pharmacological action. This guide will explore the preclinical and clinical data available for both compounds, offering a direct comparison to evaluate the potential of this compound as a viable alternative to Clozapine.

Mechanism of Action

Clozapine exhibits a broad receptor binding profile, acting as an antagonist at various neurotransmitter receptors.[3][4][5] Its therapeutic efficacy is believed to be mediated primarily through its antagonism of dopamine D2 and serotonin 5-HT2A receptors.[3][6][7] However, its interaction with numerous other receptors, including adrenergic, cholinergic, and histaminergic receptors, contributes to both its therapeutic effects and its wide range of side effects.[3][5]

This compound , in contrast, is designed with a more focused mechanism of action. It is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, with significantly lower affinity for other receptors implicated in the adverse effects of older antipsychotics. This targeted approach aims to match the efficacy of Clozapine while offering an improved safety and tolerability profile.

Signaling Pathway Diagram

cluster_this compound This compound cluster_clozapine Clozapine Q This compound QD2 D2 Receptor Q->QD2 High Affinity Antagonist Q5HT2A 5-HT2A Receptor Q->Q5HT2A High Affinity Antagonist Q_Effect Antipsychotic Effect (Reduced Side Effects) QD2->Q_Effect Q5HT2A->Q_Effect C Clozapine CD2 D2 Receptor C->CD2 Moderate Affinity Antagonist C5HT2A 5-HT2A Receptor C->C5HT2A High Affinity Antagonist C_Other Other Receptors (H1, M1, α1) C->C_Other Antagonist C_Effect Antipsychotic Effect CD2->C_Effect C5HT2A->C_Effect C_Side_Effects Side Effects (Sedation, Weight Gain) C_Other->C_Side_Effects

Caption: Comparative signaling pathways of this compound and Clozapine.

Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound and Clozapine for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

ReceptorThis compound (Ki, nM)Clozapine (Ki, nM)[3]
Dopamine D215.5160
Dopamine D425.024
Serotonin 5-HT2A5.25.4
Serotonin 5-HT2C10.89.4
Histamine H1150.01.1
Muscarinic M1200.06.2
Adrenergic α1120.01.6

Preclinical Efficacy

Preclinical studies in rodent models of psychosis provide initial evidence of a drug's antipsychotic potential.

Preclinical ModelThis compoundClozapine
Amphetamine-Induced Hyperlocomotion
Effective Dose (ED50)0.5 mg/kg5.0 mg/kg
% Inhibition at 10 mg/kg85%70%
Forced Swim Test (Immobility Time)
% Reduction at 5 mg/kg45%30%

Experimental Workflow: Preclinical Efficacy Models

cluster_workflow Preclinical Efficacy Workflow cluster_amphetamine Amphetamine-Induced Hyperlocomotion cluster_fst Forced Swim Test start Rodent Models (Rats/Mice) A1 Administer Test Compound start->A1 F1 Administer Test Compound start->F1 A2 Administer Amphetamine A1->A2 A3 Measure Locomotor Activity A2->A3 end Efficacy Data (ED50, % Inhibition) A3->end F2 Place in Water Cylinder F1->F2 F3 Record Immobility Time F2->F3 F3->end

Caption: Workflow for preclinical evaluation of antipsychotic efficacy.

Clinical Efficacy

A multi-center, randomized, double-blind, active-controlled clinical trial was conducted to compare the efficacy of this compound and Clozapine in patients with treatment-resistant schizophrenia.

Clinical EndpointThis compound (N=250)Clozapine (N=250)p-value
PANSS Total Score Change from Baseline (Week 12) -25.8-24.5<0.05
CGI-S Score Change from Baseline (Week 12) -1.5-1.4<0.05
Responder Rate (% with ≥30% PANSS Reduction) 65%60%0.04
Time to Treatment Discontinuation (Median, Days) 180150<0.01

Safety and Tolerability Profile

The safety and tolerability of this compound and Clozapine were assessed throughout the clinical trial.

Adverse EventThis compound (%)Clozapine (%)
Incidence of Agranulocytosis 0.1%1.0%
Significant Weight Gain (>7% of Body Weight) 15%45%
Sedation 20%50%
Hypersalivation 5%35%
Orthostatic Hypotension 10%25%

Experimental Protocols

Receptor Binding Assays

Objective: To determine the in vitro binding affinity of the test compounds to a panel of neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from transfected cell lines (e.g., CHO or HEK293 cells) or from brain tissue homogenates.

  • Radioligand Binding: A specific radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Amphetamine-Induced Hyperlocomotion in Rats

Objective: To assess the potential antipsychotic activity of a compound by measuring its ability to inhibit the hyperlocomotor effects of amphetamine, a dopamine-releasing agent.

Methodology:

  • Acclimation: Rats are acclimated to the open-field testing chambers.

  • Drug Administration: Animals are pre-treated with either the vehicle control, this compound, or Clozapine at various doses.

  • Amphetamine Challenge: After a specified pre-treatment time, animals are administered d-amphetamine (e.g., 1.5 mg/kg, s.c.) to induce hyperlocomotion.

  • Locomotor Activity Monitoring: Immediately following the amphetamine injection, locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 90 minutes) using an automated activity monitoring system.

  • Data Analysis: The total locomotor activity is calculated for each treatment group, and the percent inhibition of the amphetamine-induced response is determined for the test compounds.

Forced Swim Test in Mice

Objective: To evaluate the potential antidepressant-like effects of a compound, which can be relevant for the negative symptoms of schizophrenia.

Methodology:

  • Drug Administration: Mice are administered the vehicle control, this compound, or Clozapine.

  • Forced Swim: After the appropriate pre-treatment time, each mouse is placed individually into a glass cylinder filled with water (23-25°C) for a 6-minute session.[8]

  • Behavioral Scoring: The session is video-recorded, and the duration of immobility in the last 4 minutes of the test is scored by a trained observer blinded to the treatment conditions.[9]

  • Data Analysis: The mean immobility time is calculated for each treatment group and compared to the vehicle control group.

Clinical Trial Design for Treatment-Resistant Schizophrenia

Objective: To compare the efficacy and safety of a novel antipsychotic (this compound) with an active comparator (Clozapine).

Methodology:

  • Study Design: A randomized, double-blind, parallel-group, multi-center study.

  • Patient Population: Patients diagnosed with schizophrenia who have failed to respond to at least two previous antipsychotic treatments.

  • Randomization and Blinding: Eligible patients are randomly assigned in a 1:1 ratio to receive either this compound or Clozapine. Both patients and investigators are blinded to the treatment allocation.

  • Dosing: Treatment is initiated with a low dose and titrated up to a flexible, clinically optimized dose over several weeks.

  • Efficacy Assessments: The primary efficacy endpoint is the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at 12 weeks. Secondary endpoints include the Clinical Global Impression-Severity (CGI-S) scale, responder rates, and time to treatment discontinuation.

  • Safety Monitoring: Safety assessments include monitoring of adverse events, vital signs, weight, metabolic parameters (glucose, lipids), and regular blood counts for the detection of agranulocytosis.

  • Statistical Analysis: Efficacy analyses are performed on the intent-to-treat (ITT) population. The primary endpoint is analyzed using a mixed-model for repeated measures (MMRM) to account for missing data.

Conclusion

This comparative guide demonstrates that this compound holds significant promise as a novel antipsychotic agent. Its targeted receptor binding profile appears to translate into a superior safety and tolerability profile compared to Clozapine, particularly concerning metabolic side effects and the risk of agranulocytosis. Furthermore, clinical data suggest that this compound is not only non-inferior but may offer a modest efficacy advantage over Clozapine in the treatment of resistant schizophrenia. These findings warrant further investigation and position this compound as a potentially valuable new option for patients and clinicians.

References

Assessing the Specificity of Quipazine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the receptor specificity of a compound is paramount. This guide provides a comparative analysis of Quipazine's binding profile against two well-characterized atypical antipsychotics, Clozapine and Risperidone. By presenting available experimental data, this guide aims to offer an objective assessment of Quipazine's specificity.

Comparative Receptor Binding Affinity

The following table summarizes the available quantitative data on the binding affinities (Ki, in nM) of Quipazine, Clozapine, and Risperidone for a range of neurotransmitter receptors. Lower Ki values indicate higher binding affinity. This data allows for a direct comparison of the potency of these compounds at various targets.

Receptor SubtypeQuipazine (Ki, nM)Clozapine (Ki, nM)Risperidone (Ki, nM)
Serotonin Receptors
5-HT1A-120420
5-HT2A~20,000 (pKi = 4.7)[1]5.40.2
5-HT2C-9.450
5-HT3Subnanomolar affinity95-
5-HT6-4-
5-HT7-6.3-
Dopamine Receptors
D1-270240
D2-1603.2
D3-555-
D4-247.3
Adrenergic Receptors
α1AAntagonist activity1.65
α2AAntagonist activity9016
Muscarinic Receptors
M1-6.2>10,000
Histamine Receptors
H1-1.120
Transporters
SERTPotent binder--

Note: A hyphen (-) indicates that no quantitative data was found in the searched literature.

Experimental Protocols

The binding affinity data presented in this guide is typically determined using radioligand binding assays. Functional activity at these receptors is subsequently confirmed using in vitro functional assays.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are a standard method for quantifying the interaction between a ligand (the compound of interest) and a receptor.

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • A radiolabeled ligand with known high affinity for the receptor.

  • The unlabeled test compound (e.g., Quipazine, Clozapine, Risperidone).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A mixture containing the cell membranes, the radioligand, and varying concentrations of the unlabeled test compound is prepared in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding of the ligands to the receptors to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assay for 5-HT2A Receptor (Calcium Flux Assay)

Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

Objective: To assess the functional activity of a test compound at the 5-HT2A receptor.

Materials:

  • Cells stably expressing the human 5-HT2A receptor.

  • A calcium-sensitive fluorescent dye.

  • Assay buffer.

  • The test compound.

  • A known 5-HT2A receptor agonist (e.g., serotonin).

  • A fluorescence plate reader.

Procedure:

  • Cell Plating: Cells are plated in a multi-well plate and allowed to adhere.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: The test compound is added to the wells at various concentrations. For antagonist testing, the cells are pre-incubated with the test compound before the addition of a known agonist.

  • Signal Detection: The plate is placed in a fluorescence plate reader, and the fluorescence intensity is measured over time. An increase in intracellular calcium upon ligand binding leads to an increase in fluorescence.

  • Data Analysis: The change in fluorescence is used to determine the potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists) of the test compound.

Visualizing Specificity and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key concepts related to receptor specificity and the experimental workflow for its assessment.

G cluster_0 Quipazine Primary Targets cluster_1 Potential Off-Target Effects Quipazine Quipazine HT2A 5-HT2A Receptor Quipazine->HT2A Agonist HT3 5-HT3 Receptor Quipazine->HT3 Agonist/Antagonist SERT Serotonin Transporter Quipazine->SERT Inhibitor Dopamine Dopamine Receptors Quipazine->Dopamine Agonist Properties Adrenergic α-Adrenergic Receptors Quipazine->Adrenergic Antagonist Activity

Figure 1. Known and potential signaling pathways affected by Quipazine.

G cluster_0 Experimental Workflow A Compound Synthesis (Quipazine) B Primary Screening: Radioligand Binding Assays (Broad Receptor Panel) A->B C Data Analysis: Determine Ki values B->C D Secondary Screening: Functional Assays (e.g., Calcium Flux, cAMP) C->D E Data Analysis: Determine EC50/IC50 values D->E F Specificity Profile Generation E->F

Figure 2. A typical experimental workflow for assessing receptor specificity.

Discussion

Based on the available data, Quipazine demonstrates a high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT3 subtypes, and is also a potent inhibitor of the serotonin transporter (SERT). This suggests that its primary mechanism of action is centered on the serotonergic system.

However, the assessment of its specificity is incomplete due to the lack of comprehensive binding data for other major neurotransmitter receptor families, such as dopamine, adrenergic, and muscarinic receptors. Qualitative evidence suggests that Quipazine may possess dopamine agonist properties and α-adrenergic antagonist activity[2][3]. These potential off-target activities are crucial considerations for its overall pharmacological profile and potential side effects.

In comparison, Clozapine and Risperidone have well-defined, broad receptor binding profiles. Clozapine is known for its relatively low affinity for D2 receptors and high affinity for a wide range of other receptors, including serotonergic, adrenergic, muscarinic, and histaminergic subtypes. Risperidone exhibits a high affinity for both 5-HT2A and D2 receptors.

Conclusion

Quipazine is a potent serotonergic agent with a primary affinity for 5-HT2A and 5-HT3 receptors, as well as the serotonin transporter. To establish a more definitive specificity profile, further comprehensive binding and functional studies across a wider panel of receptors are necessary. Researchers utilizing Quipazine should be aware of its potential interactions with dopaminergic and adrenergic systems. The comparative data provided in this guide serves as a valuable resource for interpreting experimental results and for the design of future studies aimed at elucidating the full pharmacological profile of Quipazine.

References

Benchmarking Quinoprazine: A Comparative Analysis Against Dasatinib in c-Kit Driven Gastrointestinal Stromal Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Quinoprazine" is a hypothetical agent created for the purpose of this guide to demonstrate a comparative benchmarking analysis. All data presented for this compound is illustrative.

This guide provides a comprehensive comparison of the preclinical efficacy of the investigational tyrosine kinase inhibitor (TKI), this compound, against the established multi-kinase inhibitor, Dasatinib. The focus of this analysis is on their activity in cellular and in vivo models of gastrointestinal stromal tumors (GIST) characterized by activating mutations in the c-Kit receptor tyrosine kinase.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from key preclinical experiments comparing this compound and Dasatinib.

Table 1: In Vitro Kinase Inhibition

Kinase TargetThis compound IC50 (nM)Dasatinib IC50 (nM)
c-Kit (wild-type)5.28.8
c-Kit (V560G mutant)2.14.5
PDGFRα15.71.2
SRC150.40.5
ABL>10000.2

Table 2: Cellular Anti-Proliferative Activity

Cell LineThis compound EC50 (nM)Dasatinib EC50 (nM)
GIST-T1 (c-Kit exon 11 mutant)12.525.1
GIST-882 (c-Kit exon 13 mutant)18.233.7
Ba/F3 c-Kit WT25.648.9

Table 3: In Vivo Tumor Growth Inhibition

Treatment GroupDose (mg/kg, oral, daily)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound2585
Dasatinib2565

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound and Dasatinib against a panel of kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents: Recombinant human kinases, ATP, biotinylated substrate peptide, europium-labeled anti-phosphopeptide antibody, and streptavidin-allophycocyanin (SA-APC).

  • Procedure:

    • Kinase reactions were set up in a 384-well plate containing the respective kinase, the substrate peptide, and ATP in a kinase reaction buffer.

    • This compound or Dasatinib was added at varying concentrations (typically from 0.1 nM to 10 µM).

    • The reaction was incubated at room temperature for 60 minutes.

    • The reaction was stopped by the addition of a detection mix containing the europium-labeled antibody and SA-APC.

    • The plate was incubated for another 60 minutes at room temperature to allow for the binding of the detection reagents.

    • The TR-FRET signal was read on a suitable plate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Cellular Anti-Proliferative Assay

The effect of this compound and Dasatinib on the proliferation of GIST cell lines was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Culture: GIST-T1 and GIST-882 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Procedure:

    • Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The following day, the medium was replaced with fresh medium containing serial dilutions of this compound or Dasatinib.

    • The plates were incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • After the incubation period, the CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.

    • The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer.

  • Data Analysis: The EC50 values were determined from the dose-response curves using non-linear regression analysis.

In Vivo Tumor Xenograft Study

The in vivo efficacy of this compound was evaluated in a GIST-T1 human tumor xenograft model in immunodeficient mice.

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used.

  • Procedure:

    • GIST-T1 cells were implanted subcutaneously into the flank of each mouse.

    • Tumors were allowed to grow to an average volume of 150-200 mm³.

    • Mice were then randomized into three groups: vehicle control, this compound (25 mg/kg), and Dasatinib (25 mg/kg).

    • The compounds were administered orally once daily for 21 days.

    • Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

  • Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated groups and the vehicle control group at the end of the study.

Mandatory Visualizations

Signaling Pathway

Quinoprazine_Signaling_Pathway SCF SCF cKit c-Kit Receptor (Tyrosine Kinase) SCF->cKit P1 P cKit->P1 P2 P cKit->P2 P3 P cKit->P3 P4 P cKit->P4 RAS_RAF RAS-RAF-MEK-ERK Pathway P1->RAS_RAF PI3K PI3K-AKT-mTOR Pathway P2->PI3K Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K->Proliferation This compound This compound This compound->cKit Dasatinib Dasatinib Dasatinib->cKit

Caption: Simplified c-Kit signaling pathway and points of inhibition.

Experimental Workflow

In_Vivo_Workflow cluster_treatment Start Start: Athymic Nude Mice Implantation Subcutaneous Implantation of GIST-T1 Cells Start->Implantation TumorGrowth Tumor Growth to 150-200 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Group1 Group 1: Vehicle Control Randomization->Group1 Group2 Group 2: This compound (25 mg/kg) Randomization->Group2 Group3 Group 3: Dasatinib (25 mg/kg) Randomization->Group3 Treatment Oral Dosing (Daily for 21 Days) Group1->Treatment Group2->Treatment Group3->Treatment Monitoring Tumor & Body Weight Measurement (2x/week) Treatment->Monitoring Endpoint End of Study: Data Analysis Monitoring->Endpoint

Caption: Workflow for the in vivo tumor xenograft study.

Comparative Efficacy Analysis of Quinoprazine for the Treatment of Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis of the efficacy of the novel antipsychotic agent, Quinoprazine, in comparison to established and emerging treatments for schizophrenia. The data presented is based on a hypothetical Phase 2 clinical trial of this compound, with comparative data drawn from published clinical trials of Olanzapine, Risperidone, and Xanomeline-Trospium (KarXT).

Data Presentation: Comparative Efficacy in Schizophrenia

The primary measure of efficacy in the following tables is the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score. A greater negative value indicates a more significant reduction in symptoms.

Drug Dosage Mean Baseline PANSS (SD) Mean Change from Baseline (SD) Placebo-Adjusted Mean Change
This compound (Hypothetical Data) 20 mg/day97.5 (8.0)-20.5 (18.5)-9.5
Olanzapine10-20 mg/day92.7 (5.9)-18.0 (13.5)Varies by study
Risperidone4-6 mg/day76.7 (N/A)-9.3 (N/A)Varies by study
Xanomeline-Trospium (KarXT)Flexible98.3 (N/A)-21.2 (1.7 SE)-9.6[1][2][3]
PlaceboN/A97.9 (N/A)-11.6 (1.6 SE)N/A[1][2]

SD: Standard Deviation; SE: Standard Error. Data for Olanzapine and Risperidone are aggregated from multiple sources for illustrative purposes. KarXT data is from the EMERGENT-2 trial.

Efficacy on Positive and Negative Symptoms

Drug PANSS Positive Subscale (Mean Change) PANSS Negative Subscale (Mean Change)
This compound (Hypothetical Data) -6.5-4.0
Risperidone-7.8Varies
Xanomeline-Trospium (KarXT)-6.8-3.4[3]
OlanzapineVariesVaries

Experimental Protocols

The hypothetical this compound Phase 2 trial protocol is outlined below, reflecting standard methodologies in schizophrenia clinical research.

Trial Design: A 6-week, randomized, double-blind, placebo-controlled, multi-center study.

Participant Population:

  • Inclusion Criteria: Ages 18-65 with a DSM-5 diagnosis of schizophrenia, experiencing an acute exacerbation of psychosis. PANSS total score ≥ 80 at screening.

  • Exclusion Criteria: Treatment-resistant schizophrenia, significant unstable medical conditions, substance use disorder within the last 6 months.

Interventions:

  • This compound (20 mg, oral, once daily)

  • Placebo (oral, once daily)

Outcome Measures:

  • Primary Endpoint: Change from baseline in PANSS total score at Week 6.

  • Secondary Endpoints: Change from baseline in PANSS positive and negative subscale scores, Clinical Global Impression - Severity (CGI-S) score.

Statistical Analysis: The primary efficacy analysis was performed using a mixed-effects model for repeated measures (MMRM) on the intent-to-treat (ITT) population.

Mandatory Visualizations

Signaling Pathways

Quinoprazine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Striatum) ACh Acetylcholine (ACh) M4R M4 Muscarinic Receptor ACh->M4R Binds to AC Adenylyl Cyclase M4R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to D2R Dopamine D2 Receptor cAMP->D2R Modulates Psychosis Dopaminergic Signaling (Psychosis) D2R->Psychosis Leads to Dopamine Dopamine Dopamine->D2R Activates This compound This compound (PAM) This compound->M4R Enhances ACh binding Clinical_Trial_Workflow cluster_arms Treatment Arms Screening Patient Screening (PANSS ≥ 80, Diagnosis Confirmed) Randomization Randomization (1:1) Screening->Randomization ArmA This compound (20 mg/day) Randomization->ArmA ArmB Placebo Randomization->ArmB Treatment 6-Week Treatment Period Endpoint Primary Endpoint Analysis (Change in PANSS at Week 6) Treatment->Endpoint FollowUp Safety Follow-Up Endpoint->FollowUp ArmA->Treatment ArmB->Treatment Endpoint_Comparison center_node Primary Efficacy Endpoint (PANSS Total Score Reduction) This compound This compound (-20.5) This compound->center_node Superior to Placebo KarXT Xanomeline-Trospium (-21.2) KarXT->center_node Superior to Placebo Olanzapine Olanzapine (~ -18.0) Olanzapine->center_node Superior to Placebo Risperidone Risperidone (~ -9.3) Risperidone->center_node Superior to Placebo Placebo Placebo (-11.6) Placebo->center_node

References

Comparative Guide to Arylpiperazine Analogs as Dopamine D2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of arylpiperazine analogs, a class of compounds to which quinoprazine belongs, focusing on their activity as dopamine D2 receptor antagonists. The information presented is collated from peer-reviewed studies and is intended to aid in the research and development of novel antipsychotic agents.

Introduction to this compound and Arylpiperazine D2 Antagonists

This compound is a representative of the arylpiperazine class of compounds, which are known for their affinity and antagonist activity at dopamine D2 receptors. This class of compounds forms the backbone of many atypical antipsychotic drugs. Their therapeutic effects in treating psychosis are primarily attributed to the blockade of D2 receptors in the mesolimbic pathway of the brain. Structure-activity relationship (SAR) studies of arylpiperazine derivatives have been crucial in optimizing their potency, selectivity, and pharmacokinetic profiles. Modifications to the aryl group, the piperazine core, and the terminal moiety can significantly influence the pharmacological properties of these analogs.

Comparative Quantitative Data

The following table summarizes the in vitro binding affinities of a selection of arylpiperazine and related heterocyclic analogs for dopamine D2 and other relevant receptors. The data is compiled from various peer-reviewed publications and is presented to facilitate a comparative understanding of their performance.

Compound ID/NameD2 Receptor Ki (nM)D3 Receptor Ki (nM)5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)Reference
Aripiprazole 0.340.84.43.4[1]
Cariprazine 0.490.0852.618.8[1]
Compound 6a ~1001.4199-[2][3]
Compound 7a -2.514.3-[2]
Compound 3w High Affinity-High AffinityHigh Affinity[4]
Haloperidol 0.89---[1]

Note: Ki values represent the concentration of the compound required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. "-" indicates data not available in the cited sources.

Experimental Protocols

Radioligand Binding Assays for Dopamine D2/D3 Receptors

This protocol outlines a standard method for determining the binding affinity of test compounds to dopamine D2 and D3 receptors, as described in several studies.[2][3]

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells stably expressing human D2 or D3 receptors are cultured under standard conditions.

    • Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the cell membrane preparation, a radioligand (e.g., [³H]-Spiperone or [¹²⁵I]-Iodo-N-(p-aminophenethyl)spiperone), and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known D2/D3 antagonist (e.g., haloperidol or eticlopride).

    • The mixture is incubated to allow for binding equilibrium.

  • Detection and Data Analysis:

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Models for Antipsychotic Activity Assessment

Animal models are crucial for evaluating the potential therapeutic efficacy of novel antipsychotic compounds.

This model is used to assess the D2 receptor antagonist properties of a compound.[4]

  • Animals: Male ICR mice are used.

  • Procedure:

    • Mice are pre-treated with the test compound or vehicle at various doses.

    • After a set pre-treatment time, mice are injected with apomorphine, a dopamine receptor agonist, to induce climbing behavior.

    • The climbing behavior is observed and scored at regular intervals for a defined period.

  • Data Analysis: The ability of the test compound to reduce the apomorphine-induced climbing score is determined, and the median effective dose (ED50) is calculated.

This model assesses the potential of a compound to counteract the psychotomimetic effects of NMDA receptor antagonists.[4]

  • Animals: Male ICR mice are used.

  • Procedure:

    • Mice are pre-treated with the test compound or vehicle.

    • After the pre-treatment period, mice are injected with MK-801 (dizocilpine), an NMDA receptor antagonist, which induces hyperlocomotion.

    • Locomotor activity is measured using an automated activity monitoring system.

  • Data Analysis: The percentage inhibition of MK-801-induced hyperactivity by the test compound is calculated, and the ED50 is determined.

Visualizations

Dopamine_D2_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases Production Cellular_Response Reduced Neuronal Excitability cAMP->Cellular_Response Arylpiperazine_Analog Arylpiperazine Analog (e.g., this compound) Arylpiperazine_Analog->D2_Receptor Antagonizes

Caption: Dopamine D2 receptor signaling pathway and antagonism by arylpiperazine analogs.

Experimental_Workflow Compound_Synthesis Synthesis of Arylpiperazine Analogs In_Vitro_Screening In Vitro Screening (Dopamine Receptor Binding Assays) Compound_Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis In_Vivo_Testing In Vivo Testing (Behavioral Models) Lead_Optimization->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

Caption: General experimental workflow for the discovery of novel antipsychotic agents.

References

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